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  • Product: Methyl 4-amino-5-phenylpentanoate hydrochloride
  • CAS: 1423033-58-2

Core Science & Biosynthesis

Foundational

chemical properties of Methyl 4-amino-5-phenylpentanoate hydrochloride

An In-depth Technical Guide on the Chemical Properties of Methyl 4-amino-5-phenylpentanoate hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Chemical Properties of Methyl 4-amino-5-phenylpentanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Methyl 4-amino-5-phenylpentanoate hydrochloride, a compound of interest in medicinal chemistry and synthetic research. As a derivative of a gamma-amino acid containing a phenyl group, it shares structural motifs with neurologically active compounds and serves as a versatile building block for more complex molecular architectures. This guide delineates its molecular structure, physicochemical properties, and detailed spectroscopic signatures. Furthermore, it presents a plausible synthetic pathway, discusses its chemical reactivity and stability, and explores its potential applications in the field of drug discovery. The content herein is synthesized from established chemical principles and available data to provide a reliable resource for laboratory and development settings.

Molecular Identity and Structure

Methyl 4-amino-5-phenylpentanoate hydrochloride is the hydrochloride salt of the methyl ester of 4-amino-5-phenylpentanoic acid. The presence of the amine group as a hydrochloride salt generally enhances the compound's stability and aqueous solubility, making it amenable to a variety of experimental conditions.

Chemical Structure

The core structure features a five-carbon pentanoate chain with a phenyl group at the C5 position, an amino group at the C4 position, and a methyl ester at the C1 position. The amino group is protonated, forming an ammonium chloride salt.

Caption: 2D Structure of Methyl 4-amino-5-phenylpentanoate hydrochloride.

Nomenclature and Identifiers

The systematic identification of a chemical entity is crucial for regulatory compliance, procurement, and literature searches.

PropertyValueSource
IUPAC Name methyl 4-amino-5-phenylpentanoate;hydrochlorideN/A
CAS Number 1423033-58-2[1][2]
Molecular Formula C₁₂H₁₈ClNO₂[2]
Molecular Weight 243.73 g/mol [2]
Chiral Isomers (4R): 1174764-20-5, (4S): 3026596-19-7[1][3]

Physicochemical Properties

The physical state and solubility profile of a compound dictate its handling, formulation, and reaction conditions.

PropertyValueRemarksSource
Appearance Off-white to white solid/powderBased on analogous compounds[4]
Solubility Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents.The hydrochloride salt form increases polarity and favors solubility in polar media.[5]
Stability Stable under normal laboratory conditions.Store in a tightly sealed container away from moisture.[4]
Incompatibilities Strong oxidizing agents.May react exothermically.[4]

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, a predictive analysis based on its functional groups provides a reliable characterization framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The predicted chemical shifts (in ppm) are relative to a TMS standard.

  • ¹H NMR (Proton NMR):

    • δ 7.20-7.40 (m, 5H): Aromatic protons of the phenyl group.

    • δ ~3.70 (s, 3H): Methyl protons of the ester group (O-CH₃).

    • δ ~3.40-3.60 (m, 1H): Methine proton at C4, adjacent to the ammonium group.

    • δ ~2.80-3.00 (m, 2H): Methylene protons at C5, adjacent to the phenyl group.

    • δ ~2.40-2.60 (t, 2H): Methylene protons at C2, adjacent to the carbonyl group.

    • δ ~1.90-2.10 (m, 2H): Methylene protons at C3.

    • δ 8.0-9.0 (br s, 3H): Protons of the ammonium group (⁺NH₃), often broad and may exchange with D₂O.

  • ¹³C NMR (Carbon NMR):

    • δ ~173.0: Carbonyl carbon of the ester.

    • δ ~138.0: Quaternary aromatic carbon (C-ipso).

    • δ ~129.5, ~128.8, ~127.0: Aromatic carbons (CH).

    • δ ~52.0: Methyl carbon of the ester.

    • δ ~50.0: Methine carbon at C4.

    • δ ~40.0: Methylene carbon at C5.

    • δ ~31.0: Methylene carbon at C2.

    • δ ~28.0: Methylene carbon at C3.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the vibrational modes of functional groups, serving as a rapid method for structural verification.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch Ammonium (R-NH₃⁺)3200 - 2800 (broad)Strong, broad
C-H Stretch Aromatic & Aliphatic3100 - 2850Medium-Strong
C=O Stretch Ester1750 - 1735Strong
C=C Stretch Aromatic Ring1600, 1495, 1450Medium, variable
C-O Stretch Ester1300 - 1000Strong

The broad absorption from the ammonium N-H stretching is a characteristic feature of amine hydrochloride salts.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Expected Molecular Ion: For the free base (C₁₂H₁₇NO₂), the expected [M+H]⁺ ion would be at m/z 208.13.

  • Key Fragmentation Patterns: Common fragmentation would involve the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃), and cleavage adjacent to the amine or phenyl groups.

Experimental Protocol: Analytical Workflow

This protocol provides a self-validating system for confirming the identity and purity of a new batch of Methyl 4-amino-5-phenylpentanoate hydrochloride.

A Sample Receipt B Visual Inspection (Color, Form) A->B C Solubility Test (H₂O, MeOH, DMSO) B->C D FTIR Analysis C->D E NMR Spectroscopy (¹H, ¹³C in DMSO-d₆) D->E Primary Structure ID F LC-MS Analysis E->F G Data Interpretation & Structural Confirmation E->G Confirm Structure & Purity F->G Confirm MW & Structure H Purity Assessment (LC-MS, NMR) G->H I Batch Release H->I Purity > 95% A Benzaldehyde + Nitromethane B Michael Addition with Diethyl Malonate A->B C Intermediate: Nitro-malonate adduct B->C D Catalytic Hydrogenation (e.g., Pd/C, H₂) C->D E Intermediate: 4-Amino-5-phenylpentanoic Acid D->E F Fischer Esterification (Methanol, H⁺ catalyst) E->F G Methyl 4-amino-5-phenylpentanoate F->G H Salt Formation (HCl in ether) G->H I Final Product: Hydrochloride Salt H->I

Caption: A plausible multi-step synthetic route.

This pathway leverages common, scalable reactions such as the Michael addition and catalytic hydrogenation, which are well-suited for industrial production. [7]

Chemical Stability and Storage
  • Stability: The compound is generally stable. However, the ester functionality is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield the parent carboxylic acid.

  • Storage: To ensure long-term integrity, the material should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. [4][8]

Core Reactivity Profile
  • Amine Group: In its free base form (after neutralization), the primary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and amide bond formation. This is the key reactive site for incorporating the molecule into larger structures.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters via transesterification. It can also be reduced to an alcohol.

  • Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution, although the reaction conditions must be compatible with the other functional groups present.

Relevance in Drug Discovery and Development

The structural features of Methyl 4-amino-5-phenylpentanoate hydrochloride make it a molecule of significant interest for pharmaceutical research.

  • Structural Analogue: Its backbone is analogous to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter. The addition of a phenyl group is a common strategy to increase lipophilicity and facilitate passage across the blood-brain barrier, as seen in the nootropic drug Phenibut (4-amino-3-phenylbutanoic acid). [7]* Protease Inhibitor Scaffolds: Gamma-amino acids are key components of "statine-like" structures, which are known to be transition-state mimics for protease enzymes. [9]This makes the molecule a valuable starting point for the synthesis of novel protease inhibitors.

  • Chemical Intermediate: The compound serves as a versatile building block. The amine provides a handle for peptide coupling, while the ester can be modified to tune physicochemical properties. [10]The methyl ester itself can act as a prodrug moiety, improving drug delivery characteristics before being hydrolyzed in vivo to the active carboxylic acid.

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical substance.

Hazard Identification

This compound is classified with several hazards that necessitate careful handling.

Hazard ClassGHS CodeSignal WordDescriptionSource
Acute Toxicity H302+H312+H332WarningHarmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Irritation H315WarningCauses skin irritation.[1][3]
Eye Irritation H319WarningCauses serious eye irritation.[1][3]
STOT SE 3 H336WarningMay cause respiratory irritation or drowsiness/dizziness.[1][3]
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [8]* Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [4][11]* Handling Practices: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [4]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [4]* Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing. [4]* Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [8]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. [4]

References

  • methyl (4R)-4-amino-5-phenylpentanoate hydrochloride — Chemical Substance Information. [Link]

  • methyl 4-amino-5-phenylpentanoate hydrochloride — Chemical Substance Information. [Link]

  • 4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)- - precisionFDA. [Link]

  • methyl (4R)-4-amino-3-oxo-5-phenylpentanoate | C12H15NO3 - PubChem. [Link]

  • methyl 4-oxo-5-phenylpentanoate - Chemical Synthesis Database. [Link]

  • Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits - PMC. [Link]

  • Methyl 5-amino-5-phenylpentanoate hydrochloride (C12H17NO2) - PubChemLite. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]

  • Recent Advances in the Development of Metal-Glycoconjugates for Medicinal Applications. [Link]

  • (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate - PubChem. [Link]

  • [Application of methyl in drug design] - PubMed. [Link]

  • (PDF) Synthesis of 2-Amino-4-Methyl-5-Aminomethylthiazole - Amanote Research. [Link]

  • (R)-5-Amino-5-phenylpentanoic acid hydrochloride | CAS 1810074-59-9. [Link]

  • CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H)
  • Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents - MDPI. [Link]

  • Simulation of IR Spectra of Some Organic Compounds-A Review - IOSR Journal. [Link]

  • Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-l-lysine as an amine nucleophile - MedChemComm (RSC Publishing). [Link]

  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol - MDPI. [Link]

  • Study of phenothiazine and N-methyl phenothiazine by infrared, Raman, 1H-, and 13C-NMR spectroscopies | Request PDF - ResearchGate. [Link]

  • 4-Methylpentyl 4-methylpentanoate - the NIST WebBook. [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 4-amino-5-phenylpentanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Foreword Methyl 4-amino-5-phenylpentanoate hydrochloride, a chiral amino acid ester, holds a position of significant interest within the landscape of modern...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 4-amino-5-phenylpentanoate hydrochloride, a chiral amino acid ester, holds a position of significant interest within the landscape of modern pharmaceutical synthesis. While not an active pharmaceutical ingredient (API) itself, its role as a critical building block, particularly in the synthesis of cardiovascular drugs, underscores the importance of a comprehensive understanding of its physicochemical properties, analytical characterization, and handling. This guide, intended for researchers, scientists, and professionals in drug development, provides a detailed exploration of this compound, moving beyond basic data to offer insights into its synthesis, analysis, and application, thereby empowering its effective and safe utilization in research and manufacturing.

Core Molecular Attributes

Methyl 4-amino-5-phenylpentanoate hydrochloride is a white to off-white crystalline solid. A thorough understanding of its fundamental molecular and physical properties is the cornerstone of its effective use in a laboratory or industrial setting.

PropertyValueSource(s)
Molecular Weight 243.73 g/mol [1][2]
Chemical Formula C₁₂H₁₈ClNO₂[1][2]
CAS Number 1423033-58-2[2][3]
Canonical SMILES COC(=O)CCC(N)CC1=CC=CC=C1.Cl
Physical Form Solid
Primary Use For Research Use Only[2]

It is important to note the existence of stereoisomers, namely the (4S) and (4R) enantiomers, which have distinct CAS numbers:

  • methyl (4S)-4-amino-5-phenylpentanoate hydrochloride: 3026596-19-7[4]

  • methyl (4R)-4-amino-5-phenylpentanoate hydrochloride: 1174764-20-5[5]

The specific stereoisomer is of critical importance in pharmaceutical applications where chirality dictates biological activity.

Synthesis and Chemical Reactivity

The synthesis of amino acid methyl ester hydrochlorides is a well-established area of organic chemistry. A general and convenient method involves the esterification of the corresponding amino acid using methanol in the presence of a catalyst.

General Synthesis Protocol: Fischer Esterification

A widely employed method for the synthesis of amino acid methyl ester hydrochlorides is the Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.

Protocol: Fischer Esterification of 4-amino-5-phenylpentanoic acid

Objective: To synthesize Methyl 4-amino-5-phenylpentanoate hydrochloride from 4-amino-5-phenylpentanoic acid.

Materials:

  • 4-amino-5-phenylpentanoic acid

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: Suspend 4-amino-5-phenylpentanoic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly and dropwise, add thionyl chloride or concentrated sulfuric acid with continuous stirring.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Methyl 4-amino-5-phenylpentanoate hydrochloride can be further purified by recrystallization from an appropriate solvent system (e.g., methanol/diethyl ether).

The causality behind the choice of an acid catalyst lies in its ability to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol. The hydrochloride salt is formed in situ when using thionyl chloride or can be formed during the work-up if using sulfuric acid followed by treatment with HCl.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product AminoAcid 4-amino-5-phenylpentanoic acid Esterification Esterification (Acid Catalyst) AminoAcid->Esterification Methanol Anhydrous Methanol Methanol->Esterification Workup Solvent Removal & Extraction Esterification->Workup Purification Recrystallization Workup->Purification FinalProduct Methyl 4-amino-5-phenylpentanoate hydrochloride Purification->FinalProduct

Caption: A generalized workflow for the synthesis of Methyl 4-amino-5-phenylpentanoate hydrochloride.

Analytical Characterization: A Spectroscopic Profile

A robust analytical characterization is paramount for confirming the identity, purity, and structure of Methyl 4-amino-5-phenylpentanoate hydrochloride. The following sections outline the expected spectroscopic data based on the compound's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide key information about the different types of protons and their connectivity in the molecule.

  • Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

  • Methine Proton (CH-N): A multiplet expected around δ 3.5-3.8 ppm, coupled to the adjacent methylene and benzylic protons.

  • Methyl Ester Protons (OCH₃): A sharp singlet around δ 3.7 ppm.

  • Benzylic Protons (CH₂-Ph): Two diastereotopic protons that will likely appear as a multiplet or two separate signals around δ 2.8-3.1 ppm.

  • Methylene Protons (CH₂): Multiplets corresponding to the two methylene groups in the pentanoate chain, expected in the range of δ 1.8-2.5 ppm.

  • Amine Protons (NH₃⁺): A broad singlet, the chemical shift of which can be variable and concentration-dependent, often observed downfield.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-175 ppm.

  • Aromatic Carbons: Several signals in the range of δ 125-140 ppm.

  • Methine Carbon (CH-N): A signal around δ 50-55 ppm.

  • Methyl Ester Carbon (OCH₃): A signal around δ 52 ppm.

  • Benzylic Carbon (CH₂-Ph): A signal around δ 40-45 ppm.

  • Methylene Carbons (CH₂): Signals in the aliphatic region, typically between δ 25-40 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mode, the protonated molecular ion [M+H]⁺ would be expected at m/z 226.15, corresponding to the free base. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the C-C bonds in the pentanoate chain.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

  • N-H Stretching: A broad absorption band in the region of 3000-3400 cm⁻¹ is expected for the ammonium (NH₃⁺) group.

  • C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.

  • C=O Stretching (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹ is characteristic of the ester carbonyl group.

  • C-O Stretching (Ester): A strong absorption in the range of 1000-1300 cm⁻¹.

  • C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Analytical_Workflow cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Data Output Sample Methyl 4-amino-5-phenylpentanoate hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity IR->Structure

Caption: A typical workflow for the analytical characterization of a chemical standard.

Application in Drug Development: A Key Intermediate for Sacubitril

The primary significance of Methyl 4-amino-5-phenylpentanoate hydrochloride in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of Sacubitril . Sacubitril is a neprilysin inhibitor used in combination with valsartan (an angiotensin II receptor blocker) for the treatment of heart failure.[6]

Neprilysin is an enzyme responsible for the degradation of natriuretic peptides, which are beneficial in heart failure due to their vasodilatory and diuretic effects. By inhibiting neprilysin, sacubitril increases the levels of these peptides, leading to improved cardiovascular outcomes.

The synthesis of sacubitril involves the coupling of an appropriate side chain to the amino group of a derivative of 4-amino-5-phenylpentanoic acid. Methyl 4-amino-5-phenylpentanoate hydrochloride serves as a readily available and reactive precursor for this crucial step. The ester group can be hydrolyzed to the corresponding carboxylic acid at a later stage of the synthesis.

Sacubitril_Synthesis cluster_intermediate Key Intermediate cluster_reaction Chemical Transformation cluster_api Active Pharmaceutical Ingredient Intermediate Methyl 4-amino-5-phenylpentanoate hydrochloride Coupling Coupling Reaction & Further Steps Intermediate->Coupling Sacubitril Sacubitril Coupling->Sacubitril

Caption: The role of Methyl 4-amino-5-phenylpentanoate hydrochloride in the synthesis of Sacubitril.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 4-amino-5-phenylpentanoate hydrochloride.

Hazard Classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Warning[3]

  • Skin Irritation: Warning[3]

  • Eye Irritation: Warning[3]

  • Specific Target Organ Toxicity (Single Exposure): Warning[3]

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

Methyl 4-amino-5-phenylpentanoate hydrochloride is more than just a chemical compound with a defined molecular weight. It is a vital tool in the arsenal of medicinal chemists and drug development professionals. Its well-defined structure and reactivity make it an ideal starting material for the synthesis of complex pharmaceutical agents, most notably the life-saving drug sacubitril. A thorough understanding of its synthesis, analytical profile, and safe handling is essential for its effective and responsible use in advancing pharmaceutical research and development. This guide has aimed to provide a comprehensive overview to support these endeavors.

References

  • Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis. (n.d.). RSC. [Link]

  • Development and validation of a stability indicating UHPLC method for Sacubitril/Valsartan complex in the presence of impurities. (2020). African Journal of Pharmacy and Pharmacology, 14(2), 40-52. [Link]

  • methyl (4S)-4-amino-5-phenylpentanoate hydrochloride — Chemical Substance Information. (n.d.). LookChem. [Link]

  • Analytical profile of Sacubitril and Valsartan Tablets. (n.d.). Department of Drug Administration, Government of Nepal. [Link]

  • Selected 1 H NMR of compounds 4, 5 and 7. (n.d.). ResearchGate. [Link]

  • Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril. (n.d.). ResearchGate. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis of a Precursor to Sacubitril Using Enabling Technologies. (2016). Organic Process Research & Development, 20(8), 1459-1464. [Link]

  • methyl 4-amino-5-phenylpentanoate hydrochloride — Chemical Substance Information. (n.d.). LookChem. [Link]

  • Sacubitril. (2015). New Drug Approvals. [Link]

  • Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review. (2025). Oriental Journal of Chemistry, 41(4). [Link]

  • Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. (n.d.).
  • Methyl 5-phenylpentanoate. (n.d.). PubChem. [Link]

  • methyl (4R)-4-amino-5-phenylpentanoate hydrochloride — Chemical Substance Information. (n.d.). LookChem. [Link]

  • Studies on the Stereoselective Synthesis of Sacubitril via a Chiral Amine Transfer Approach. (2025). Chemistry – An Asian Journal, 20(5), e202401223. [Link]

  • FTIR absorption spectra for: (a) methyl 4-pentenoate and (b-d) dried... (n.d.). ResearchGate. [Link]

  • Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). (n.d.).
  • 207620Orig1s000. (2015). U.S. Food and Drug Administration. [Link]

  • Study Details | NCT06248112 | Sacubitril 97 mg and Valsartan 103 mg Film-coated Tablets ... (n.d.). ClinicalTrials.gov. [Link]

  • A convenient synthesis of amino acid methyl esters. (2008). Molecules, 13(5), 1111-1119. [Link]

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Foundational

The Discovery and Application of Non-Proteinogenic Amino Acid Esters in Drug Development

Executive Summary The integration of non-proteinogenic amino acids (NPAAs) into peptidomimetics and small-molecule therapeutics has fundamentally expanded the chemical space available to drug developers. However, the inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-proteinogenic amino acids (NPAAs) into peptidomimetics and small-molecule therapeutics has fundamentally expanded the chemical space available to drug developers. However, the inherent physicochemical properties of NPAAs often result in poor pharmacokinetic profiles. This technical guide explores the strategic esterification of NPAAs—a prodrug approach designed to mask zwitterionic charges, enhance membrane permeability, and exploit active transport mechanisms. By outlining the mechanistic rationale, detailing continuous-flow biocatalytic synthesis, and providing self-validating experimental protocols, this whitepaper serves as an authoritative resource for scientists engineering the next generation of bioavailable therapeutics.

Mechanistic Rationale: Overcoming Pharmacokinetic Bottlenecks

Non-proteinogenic amino acids are essential building blocks in modern drug discovery, offering enhanced proteolytic stability and structural diversity compared to canonical amino acids 1. However, the zwitterionic nature of free NPAAs at physiological pH severely restricts their membrane permeability and oral bioavailability 2.

Esterification of the carboxylic acid moiety is a field-proven prodrug strategy to mask this negative charge. By increasing the molecule's lipophilicity, esterification facilitates passive transcellular diffusion across the intestinal epithelium 3. Beyond passive diffusion, amino acid ester prodrugs are strategically designed to hijack active transport mechanisms, such as the oligopeptide transporter 1 (PEPT1), which is highly expressed in the gastrointestinal tract 4.

Once the NPAA ester crosses the biological barrier, endogenous esterases rapidly hydrolyze the ester bond, releasing the pharmacologically active NPAA into systemic circulation. The choice of the ester promoiety (e.g., methyl, ethyl, or complex lipid esters) directly dictates the enzymatic deesterification half-life. For instance, methyl esters typically undergo rapid cleavage ( τ1/2​ < 30 min) in intestinal homogenates, preventing premature systemic clearance while ensuring the active drug reaches its target 5.

ProdrugPathway NPAA Free NPAA (Zwitterionic, Low Permeability) Ester NPAA Ester Prodrug (Lipophilic, Charge-Masked) NPAA->Ester Chemical/Enzymatic Esterification Transporter Intestinal Membrane (PEPT1 / Passive Diffusion) NPAA->Transporter Poor Uptake Ester->Transporter Active/Passive Transport Bloodstream Systemic Circulation (Esterase Hydrolysis) Transporter->Bloodstream Transcellular Crossing Target Active NPAA (Target Engagement) Bloodstream->Target Rapid Cleavage (τ1/2 < 30 min)

Transport and activation mechanism of NPAA ester prodrugs.

Discovery and Synthesis Workflows: The Shift to Biocatalysis

Historically, the chemical synthesis of NPAA esters required harsh coupling reagents and posed significant challenges regarding stereoselectivity and racemization. To address these bottlenecks, drug development has pivoted toward chemoenzymatic synthesis.

Lipase-catalyzed esterification (e.g., using Thermomyces lanuginosus lipase) provides a green, highly enantioselective alternative that operates under mild conditions. Furthermore, transitioning from traditional batch reactors to continuous-flow microreactors has revolutionized the synthesis of β -amino acid esters. Continuous-flow systems minimize residence time (often reducing it to ~30 minutes), enhance mass transfer, and prevent product inhibition, leading to superior conversion rates and purity 6.

SynthesisWorkflow Substrates NPAA + Alcohol (Organic Solvent) Pump Syringe Pump (Flow Control) Substrates->Pump Microreactor Microreactor (Immobilized Lipase, 35°C) Pump->Microreactor Continuous Flow Detection In-line LC-MS (Quality Control) Microreactor->Detection Effluent Detection->Pump Feedback Loop Product Pure NPAA Ester (Collection) Detection->Product Validated Output

Continuous-flow enzymatic synthesis workflow for NPAA esters.

Experimental Protocols

Protocol A: Continuous-Flow Enzymatic Synthesis of NPAA Esters

Causality & Rationale: Immobilized lipases require specific thermodynamic conditions to maintain their active conformation. Operating at 35 °C in a moderately polar solvent (e.g., methanol) balances substrate solubility with enzyme stability, preventing the thermal denaturation seen in batch processes 6.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the target NPAA (e.g., a β -amino acid derivative) and the acyl acceptor (methanol) in an anhydrous organic solvent to a final concentration of 0.5 M.

  • Reactor Setup: Pack a glass microreactor (internal diameter 1.0 mm) with immobilized Thermomyces lanuginosus lipase (Lipozyme TL IM).

  • Continuous Flow: Use a high-precision syringe pump to deliver the substrate solution through the microreactor at a flow rate corresponding to a 30-minute residence time at 35 °C.

  • Self-Validating Checkpoint: Route the reactor effluent through an in-line UV/Vis flow cell (set to the NPAA's λmax​ ). A stable absorbance plateau inherently validates steady-state conversion. If absorbance fluctuates by >5%, the system's feedback loop automatically adjusts the pump flow rate to restore the optimal residence time, ensuring the protocol self-corrects without manual intervention.

  • Purification: Collect the steady-state effluent, evaporate the solvent under reduced pressure, and isolate the ester via flash chromatography.

Protocol B: In Vitro Permeability and Enzymatic Activation Assay

Causality & Rationale: An effective prodrug must cross the epithelial barrier intact but cleave rapidly in the presence of systemic esterases to avoid off-target toxicity and ensure the active moiety is available for target engagement 3.

Step-by-Step Methodology:

  • Caco-2 Monolayer Preparation: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 , ensuring tight junction integrity.

  • Transport Assay: Apply 100 µM of the NPAA ester to the apical chamber. Sample the basolateral chamber at 30, 60, and 120 minutes.

  • Esterase Cleavage: Incubate the permeated NPAA ester in human intestinal homogenate (pH 6.5, 37 °C).

  • Self-Validating Checkpoint: Spike the assay with a known reference standard cocktail (e.g., propranolol for high permeability, atenolol for low permeability). The assay validates itself internally: if the reference standard's apparent permeability ( Papp​ ) deviates by more than 10% from established historical baselines, the run is automatically flagged as invalid, preventing false-positive prodrug advancement.

  • Quantification: Quench the reaction with cold acetonitrile and analyze via LC-MS/MS to calculate the degradation half-life ( τ1/2​ ).

Quantitative Data: Pharmacokinetic & Physicochemical Profiling

The following table synthesizes the comparative pharmacokinetic advantages of NPAA esterification, demonstrating the delicate balance between lipophilicity, permeability, and enzymatic activation required for successful drug development.

Compound ClassModificationAqueous Solubility (mg/mL)Caco-2 Permeability ( Papp​×10−6 cm/s)Intestinal Homogenate Half-Life ( τ1/2​ )Target Transporter
Free NPAA None (Zwitterion)> 10.0< 1.0 (Poor)> 24 h (Stable)None (Passive)
NPAA Methyl Ester Short-chain ester5.0 - 8.012.5 - 18.0 (High)< 30 min (Rapid)PEPT1 / LAT1
NPAA Lipid Ester Long-chain ester< 1.0> 25.0 (Very High)2 - 4 h (Sustained)Lymphatic / Passive
N-Methylated NPAA Backbone modificationVariable~ 15.0 (High)> 24 h (Stable)Passive

Conclusion

The strategic esterification of non-proteinogenic amino acids represents a cornerstone technique in modern peptidomimetic drug discovery. By transitioning from traditional chemical synthesis to continuous-flow biocatalysis, researchers can achieve unprecedented enantiomeric purity and yield. When coupled with self-validating high-throughput pharmacokinetic assays, the discovery pipeline for NPAA ester prodrugs becomes a robust, predictable engine for generating highly bioavailable therapeutics.

References

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics PubMed Central (PMC)
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery PubMed Central (PMC)
  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods Scientific Research Publishing (SCIRP)
  • Amino Acids in the Development of Prodrugs PubMed Central (PMC)
  • Evolution of an Amino Acid Based Prodrug Approach: Stay Tuned ACS Public
  • Continuous-Flow Synthesis of β -Amino Acid Esters by Lipase-Catalyzed Michael Addition of Arom

Sources

Exploratory

The Pharmacophore of Tomorrow: The Role of γ-Amino Acids in Advanced Medicinal Chemistry

A Technical Whitepaper on Methyl 4-amino-5-phenylpentanoate hydrochloride and its Derivatives Prepared for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of modern drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Methyl 4-amino-5-phenylpentanoate hydrochloride and its Derivatives Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the transition from natural α -peptides to peptidomimetics is driven by the need to overcome inherent pharmacokinetic liabilities, primarily rapid proteolytic degradation. As a Senior Application Scientist, I frequently utilize homologated amino acid building blocks to engineer metabolic stability and precise conformational control into lead compounds.

This whitepaper provides an in-depth technical analysis of Methyl 4-amino-5-phenylpentanoate hydrochloride (and its parent γ -amino acid, 4-amino-5-phenylpentanoic acid). By inserting a methylene spacer into the backbone of phenylalanine, this compound serves as a critical transition-state isostere and a structural linchpin in the development of protease inhibitors (e.g., HIV-1 protease, MMPs) and advanced foldamers.

Structural Rationale and Chemical Identity

Methyl 4-amino-5-phenylpentanoate hydrochloride (CAS: 1423033-58-2; stereospecific (4R) CAS: 1174764-20-5) is a γ -amino acid derivative characterized by a five-carbon chain terminating in a methyl ester, with an amino group at the C4 ( γ ) position and a phenyl ring at the C5 ( δ ) position[1][2].

The Causality of Homologation

Why do we intentionally homologate natural α -amino acids?

  • Proteolytic Evasion: Endogenous proteases have evolved highly specific active sites tailored to the geometry of α -peptide bonds. The insertion of additional carbon atoms between the amine and carboxylate groups drastically alters the spatial relationship of the side chains, rendering the amide bond unrecognizable to typical peptidases.

  • Transition-State Mimicry: In the context of aspartic proteases, derivatives like 3-hydroxy-4-amino-5-phenylpentanoic acid (a statine analog) perfectly mimic the tetrahedral intermediate of peptide bond hydrolysis. The hydroxyl group coordinates with the catalytic aspartate residues, while the non-cleavable backbone permanently traps the enzyme[3].

  • Conformational Preorganization: γ -amino acids possess increased torsional flexibility compared to α -amino acids, yet when incorporated into mixed α/γ -peptide sequences, they paradoxically drive the formation of highly stable, predictable secondary structures, such as 12/10-helices[4].

Mechanism Substrate Endogenous Peptide (α-amino acids) Protease Target Protease (e.g., HIV-1 PR, MMP) Substrate->Protease Degradation Rapid Cleavage (Short Half-life) Protease->Degradation Hydrolysis Complex Transition-State Mimicry (Steric Blockade) Protease->Complex Trapped Intermediate GammaAA γ-Amino Acid Isostere (4-amino-5-phenylpentanoate) GammaAA->Protease Competitive Binding Inhibition Enzyme Inhibition (Prolonged Efficacy) Complex->Inhibition Stable Complex

Mechanistic pathway of protease inhibition via γ-amino acid transition-state mimicry.

Applications in Target-Directed Drug Design

Antiviral Protease Inhibitors

The most historically significant application of 4-amino-5-phenylpentanoic acid derivatives is in the development of HIV-1 protease inhibitors. The viral protease cleaves the consensus sequence Ser/Thr-X-Y-Tyr/Phe-Pro. By substituting the scissile Phe-Pro dipeptide with a statine analog derived from 4-amino-5-phenylpentanoic acid, researchers achieved binding affinities three orders of magnitude higher than the natural substrates[3]. Further heterosubstitution at the C2 position of these scaffolds has yielded inhibitors with Ki​ values in the low nanomolar range[5].

Oncology and Neurodegeneration

Beyond virology, this scaffold is prominent in marine-derived bioactive peptides. For instance, Tasiamide B, a natural peptide containing a 4-amino-3-hydroxy-5-phenylpentanoic acid residue, exhibits potent cytotoxicity against human nasopharyngeal carcinoma. Synthetic analogs of this sequence have also demonstrated high inhibitory activity against β -secretase 1 (BACE1), a primary therapeutic target for Alzheimer's disease[6].

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the profound impact of this γ -amino acid modification, the following table summarizes the binding kinetics across various targets:

Scaffold / Sequence ModificationTarget EnzymeBinding Affinity / ActivityReference
Natural Substrate (Phe-Pro scissile bond)HIV-1 Protease Km​ ~ Millimolar ( 10−3 M)[3]
3-hydroxy-4-amino-5-phenylpentanoic acidHIV-1 Protease Ki​ ~ Micromolar ( 10−6 M)[3]
2-heterosubstituted statine derivativesHIV-1 Protease Ki​ ~ 3.4 Nanomolar ( 10−9 M)[5]
Tasiamide B analog ( γ -amino acid core) β -secretase 1 (BACE1)High Target Inhibition[6]

Experimental Methodologies: Self-Validating SPPS Protocols

To utilize Methyl 4-amino-5-phenylpentanoate hydrochloride in solid-phase peptide synthesis (SPPS), the methyl ester is first hydrolyzed to the free acid, and the amine is protected with an Fmoc or Boc group[7][8].

As an application scientist, I mandate that every synthetic workflow incorporates self-validating feedback loops. The steric bulk of the γ -carbon adjacent to the benzyl group can hinder coupling kinetics. The protocol below ensures quantitative yields.

Step-by-Step Protocol: Incorporation of Fmoc-4-amino-5-phenylpentanoic acid

Step 1: Resin Swelling

  • Action: Suspend Knorr Amide MBHA resin in Dimethylformamide (DMF) for 30 minutes.

  • Causality: Dry polystyrene-PEG resins exist in a collapsed state. Swelling solvates the polymer matrix, maximizing the surface area and ensuring uniform diffusion of bulky γ -amino acid reagents into the resin pores.

Step 2: Fmoc Deprotection & UV Validation

  • Action: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes[9].

  • Causality: Piperidine acts as a mild base to abstract the acidic proton of the fluorenyl ring, initiating an E1cB elimination mechanism to remove the Fmoc group.

  • Self-Validation: Collect the deprotection effluent and measure UV absorbance at 301 nm. The concentration of the resulting dibenzofulvene-piperidine adduct directly quantifies the amount of free amine generated, validating the deprotection step.

Step 3: Activated Coupling & Kaiser Test Validation

  • Action: Pre-activate Fmoc-4-amino-5-phenylpentanoic acid (3 equivalents) with HBTU (2.9 eq) and HOBt (3 eq) in the presence of DIPEA (6 eq) for 5 minutes. Add to the resin and agitate for 2 hours[9].

  • Causality: HBTU converts the carboxylic acid into a highly reactive ester. HOBt is added as a nucleophilic catalyst to form an intermediate that drastically suppresses epimerization (racemization) during coupling. DIPEA provides the necessary basic environment without acting as a competing nucleophile.

  • Self-Validation: Perform a Kaiser (ninhydrin) test on a micro-cleaved resin sample.

    • Negative (Yellow): Indicates complete conversion of primary amines. Proceed to the next step.

    • Positive (Blue): Indicates incomplete coupling due to steric hindrance. Automatically triggers a secondary coupling cycle using a different activator (e.g., HATU) before proceeding.

Step 4: Global Cleavage and Scavenging

  • Action: Treat the resin with a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H2​O for 2 hours[9].

  • Causality: TFA cleaves the acid-labile linker, releasing the peptide. The cleavage of protecting groups generates highly reactive carbocations. TIS and water act as mandatory scavengers, quenching these carbocations to prevent the irreversible re-alkylation of the peptide backbone.

SPPS_Workflow Resin 1. Resin Swelling (DMF, 30 min) Deprotect 2. Fmoc Deprotection (20% Piperidine) Resin->Deprotect UV UV Monitoring (301 nm) Deprotect->UV Validates removal Couple 3. Amino Acid Coupling (HBTU/HOBt/DIPEA) UV->Couple Proceed if complete Kaiser Kaiser Test (Self-Validation) Couple->Kaiser Check unreacted amines Kaiser->Couple Positive (Blue) Cleave 4. Global Cleavage (TFA/TIS/H2O) Kaiser->Cleave Negative (Yellow)

Self-validating SPPS workflow for γ-amino acid incorporation.

Conclusion

Methyl 4-amino-5-phenylpentanoate hydrochloride and its corresponding free acids represent a paradigm shift in medicinal chemistry. By moving beyond the constraints of natural α -amino acids, we can engineer molecules that actively resist enzymatic degradation while exploiting precise transition-state geometries to inhibit therapeutic targets. The successful integration of these γ -amino acids requires rigorous, self-validating synthetic protocols to overcome the steric challenges inherent in their structure, ultimately yielding highly potent, stable drug candidates.

References

  • methyl (4R)-4-amino-5-phenylpentanoate hydrochloride — Chemical Substance Information, NextSDS, 1

  • methyl 4-amino-5-phenylpentanoate hydrochloride — Chemical Substance Information, NextSDS, 2

  • Peptide substrates and inhibitors of the HIV-1 protease, PubMed - NIH, 3

  • Inhibitors of HIV-1 proteinase containing 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid: synthesis, enzyme inhibition, and antiviral activity, PubMed - NIH, 5

  • Boc-(R)-4-amino-5-phenylpentanoic acid, J&K Scientific, 7

  • Fmoc-(R)-4-amino-5-phenylpentanoic acid, Chem-Impex, 8

  • Supporting Information - The Royal Society of Chemistry, RSC Advances, 9

  • A γ-Amino Acid That Favors 12/10-Helical Secondary Structure in α/γ-Peptides, ResearchGate, 4

  • Marine Peptides: Bioactivities and Applications, MDPI, 6

Sources

Foundational

spectroscopic characterization of novel amino acid derivatives

Multi-Modal Spectroscopic Characterization of Novel Amino Acid Derivatives: A Technical Whitepaper Executive Summary The expanding frontier of peptide therapeutics, antibody-drug conjugates (ADCs), and peptidomimetics re...

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Author: BenchChem Technical Support Team. Date: March 2026

Multi-Modal Spectroscopic Characterization of Novel Amino Acid Derivatives: A Technical Whitepaper

Executive Summary

The expanding frontier of peptide therapeutics, antibody-drug conjugates (ADCs), and peptidomimetics relies heavily on the structural diversity provided by non-canonical amino acids (ncAAs) and their derivatives. As a Senior Application Scientist, I frequently observe that the bottleneck in novel payload or peptide development is not synthesis, but unambiguous structural validation. A single uncharacterized stereocenter inversion or an undetected isobaric impurity can derail late-stage clinical trials.

This whitepaper provides an authoritative, multi-modal spectroscopic framework—integrating High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Circular Dichroism (CD)—to establish a self-validating analytical pipeline for novel amino acid derivatives.

The Mechanistic Rationale for Orthogonal Spectroscopy

Relying on a single analytical technique to characterize heavily modified amino acids introduces critical blind spots. A robust characterization strategy must employ orthogonal modalities, where the limitations of one technique are covered by the strengths of another.

  • Nuclear Magnetic Resonance (NMR): While 1D 1 H and 13 C NMR are foundational, they frequently suffer from signal overlap when analyzing derivatives with bulky aromatic protecting groups (e.g., Fmoc, Trt). 2D NMR techniques (COSY, HSQC, HMBC) are mandatory to resolve scalar couplings and through-space interactions. Direct NMR-spectroscopic analysis has proven highly effective in screening complex biological mixtures, successfully identifying sulfated nucleosides and amino acid derivatives even in crude spider venom[1]. Furthermore, advanced isotopic techniques, such as 2 H NMR, can be utilized to detect and quantify site-specific 1 H/ 2 H exchange, identifying reactive sites on the amino acid backbone[2].

  • Mass Spectrometry (LC-MS/MS): Exact mass confirms elemental composition, but Collision-Induced Dissociation (CID) fragmentation is required to map the exact site of modification. The use of CID MS/MS fragmentation is critical for mapping complex modifications, such as identifying thioether cross-links in radical S-adenosyl-L-methionine (SAM) enzymes[3].

  • Chiroptical Spectroscopy (CD): Chemical modifications (especially harsh coupling conditions) can induce racemization at the α -carbon. Circular Dichroism (CD) relies on the differential absorption of left and right circularly polarized radiation, making it essential for assessing the structural integrity and stereochemistry of amino acids[4]. Rapid quantitative analysis of single chiral amino acids can be achieved using CD, allowing for the precise determination of L- and D-enantiomeric ratios[5].

Analytical Workflow Architecture

The following diagram illustrates the logical progression of our self-validating characterization workflow. Each stage acts as a quality gate; failure at any node requires synthetic re-evaluation.

Workflow Syn 1. Synthesis & Purification (Novel Amino Acid Derivative) LCMS 2. LC-HRMS/MS (Exact Mass & Fragmentation) Syn->LCMS >95% Purity (UV/Vis) NMR 3. Multinuclear 1D/2D NMR (Structural Elucidation) LCMS->NMR Isotopic Pattern Match CD 4. Circular Dichroism (Stereochemical Validation) NMR->CD Backbone Connectivity Confirmed Valid 5. Validated Derivative (Ready for Solid Phase Synthesis) CD->Valid Enantiopurity Verified

Figure 1: Orthogonal spectroscopic workflow for amino acid derivative validation.

Quantitative Spectroscopic Markers

To streamline data interpretation, Table 1 summarizes the characteristic spectroscopic markers for common synthetic modifications applied to amino acid derivatives.

Table 1: Multi-Modal Spectroscopic Signatures of Common Amino Acid Modifications

Modification / Protecting Group 1 H NMR Shift (ppm)Heteronuclear NMRKey MS/MS Neutral Loss / IonCharacteristic FTIR Band (cm −1 )
Fmoc (N-terminal) 7.2 - 7.8 (8H, m, Aromatic) 13 C: ~47 (CH), 154 (C=O)m/z 178 (Fmoc cation)1680-1700 (Carbamate C=O)
Boc (N-terminal) 1.4 (9H, s, t -butyl) 13 C: ~28 (CH 3​ ), 80 (C-O)-56 Da (Isobutene loss)1690-1715 (Carbamate C=O)
Trifluoromethyl (Side chain) N/A 19 F: -60 to -65 (CF 3​ )-20 Da (HF loss)1100-1300 (C-F stretch)
Phosphorylation (Ser/Thr/Tyr) N/A 31 P: -5 to +5 ppm-98 Da (H 3​ PO 4​ loss)970-1030 (P-O-C stretch)
O-tBu (Side chain) 1.1 - 1.3 (9H, s) 13 C: ~27 (CH 3​ ), 73 (C-O)-56 Da (Isobutene loss)1150-1200 (C-O-C ether)

Self-Validating Experimental Protocol: Characterization of a Fluorinated Derivative

To demonstrate the application of this framework, the following is a detailed, step-by-step methodology for characterizing a novel synthetic derivative: Fmoc-L-4-Trifluoromethylphenylalanine .

Step 1: High-Resolution Mass Spectrometry (HRMS) & CID Fragmentation
  • Procedure: Dissolve 1 mg of the derivative in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Inject 2 μ L into an ESI-Q-TOF mass spectrometer. Acquire data in both positive (ESI+) and negative (ESI-) ionization modes. Isolate the precursor ion for Collision-Induced Dissociation (CID) at 20-40 eV.

  • Causality & Rationale: Why both modes? The positive mode readily identifies the [M+H]+ and [M+Na]+ adducts, which are excellent for confirming the exact mass. However, the negative mode [M−H]− often provides a cleaner spectrum with a higher signal-to-noise ratio for amino acids with free C-terminal carboxylic acids. CID fragmentation is employed because exact mass alone cannot differentiate between regioisomers (e.g., 2-CF 3​ vs. 4-CF 3​ ). The fragmentation pattern will yield the Fmoc reporter ion (m/z 178) and the specific tropylium ion derivative containing the CF 3​ group, validating the side-chain modification[3].

Step 2: Multinuclear NMR Acquisition
  • Procedure: Dissolve 10-15 mg of the purified compound in 600 μ L of DMSO- d6​ . Acquire 1 H (600 MHz), 13 C (150 MHz), 19 F (564 MHz), and 1 H- 13 C HSQC spectra at 298 K.

  • Causality & Rationale: DMSO- d6​ is chosen over CDCl 3​ to prevent the aggregation of the amino acid via intermolecular hydrogen bonding, which broadens NMR signals. 1 H and 13 C 1D spectra are often insufficient here because the aromatic protons of the Fmoc group (8 protons) heavily overlap with the aromatic protons of the modified phenylalanine ring (4 protons).

    • Self-Validation Check 1: The 1 H- 13 C HSQC spectrum disperses these overlapping protons along the 13 C dimension, allowing for the unambiguous assignment of the C-H backbone.

    • Self-Validation Check 2: The 19 F NMR provides a highly sensitive, background-free probe. A single sharp singlet around -62 ppm confirms the presence of the CF 3​ group without any interference from the peptide backbone.

Step 3: Stereochemical Validation via Electronic Circular Dichroism (ECD)
  • Procedure: Prepare a highly dilute solution (0.1 mg/mL) in spectroscopic grade acetonitrile (ensure UV cutoff < 190 nm). Purge the CD spectrometer with nitrogen gas for 15 minutes. Scan the sample from 190 nm to 300 nm using a 1 mm pathlength quartz cuvette at 20°C, accumulating 3 scans to improve the signal-to-noise ratio.

  • Causality & Rationale: The harsh basic conditions sometimes used during Fmoc protection can lead to partial racemization at the α -carbon. NMR and MS are achiral techniques and cannot detect this enantiomeric leakage. The chiral environment of the α -carbon induces a specific Cotton effect in the far-UV region (n π

    • and π
    π
    • transitions of the carboxyl and amide chromophores). By comparing the ECD spectrum against a known, unmodified L-phenylalanine standard, we can validate that the L-configuration was strictly maintained during the synthetic incorporation of the CF 3​ group[4][5].

References

  • Bruender, N. A., Wilcoxen, J., Britt, R. D., & Bandarian, V. (2016). Biochemical and Spectroscopic Characterization of a Radical S-Adenosyl-l-methionine Enzyme Involved in the Formation of a Peptide Thioether Cross-Link. Biochemistry - ACS Publications. URL:[Link]

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2000). The use of circular dichroism in the investigation of protein structure and function. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics (PubMed/NIH). URL:[Link]

  • Schroeder, F. C., et al. (2008). NMR-spectroscopic screening of spider venom reveals sulfated nucleosides as major components for the brown recluse and related species. Proceedings of the National Academy of Sciences (PMC/NIH). URL:[Link]

  • Goshe, M. B., et al. (2001). Sites of Hydroxyl Radical Reaction with Amino Acids Identified by 2H NMR Detection of Induced 1H/2H Exchange. Journal of the American Chemical Society. URL:[Link]

  • Zhang, Y., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. ResearchGate. URL:[Link]

Sources

Exploratory

Preliminary Biological Screening of Phenylpentanoate Compounds: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic Rationale, High-Throughput Screening (HTS) Architectures, and Self-Validating Protocols Executive Overview & Str...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic Rationale, High-Throughput Screening (HTS) Architectures, and Self-Validating Protocols

Executive Overview & Structural Causality

In modern drug discovery, the phenylpentanoate scaffold—and its highly functionalized derivatives like 4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) and ethyl 3-oxo-5-phenylpentanoate—serves as a privileged pharmacophore. As a Senior Application Scientist overseeing high-throughput screening (HTS) campaigns, I approach the biological evaluation of these compounds not as a mere checklist of assays, but as a systematic interrogation of molecular causality.

The biological utility of phenylpentanoates stems from two distinct structural features:

  • The Lipophilic Anchor: The terminal phenyl ring acts as a highly effective hydrophobic anchor, capable of deeply penetrating the S1/S1' subsites of proteases or the hydrophobic pockets of protein-protein interaction (PPI) interfaces[1].

  • The Flexible Backbone: The pentanoate chain provides optimal conformational flexibility. When functionalized with a hydroxyl group (as in AHPPA), it acts as a non-hydrolyzable transition-state isostere, perfectly mimicking the tetrahedral intermediate of peptide bond cleavage[1].

Understanding this causality is critical. Whether we are screening for [1], [2], or [3], the assay architecture must be designed to validate these specific physical interactions.

ProteaseInhibition A AHPPA-based Phenylpentanoate B Hydrophobic S1 Pocket (Phenyl Ring Anchor) A->B Lipophilic fit C Catalytic Aspartate Dyad (Hydroxyl TS Mimic) A->C H-Bonding D Protease Inhibition (HIV-1 PR / MMPs) B->D C->D

Mechanism of protease inhibition by AHPPA-based phenylpentanoate derivatives.

Architecting the Screening Cascade

When evaluating a novel library of phenylpentanoate derivatives, preliminary biological screening must utilize orthogonal techniques to separate true target engagement from assay interference.

Protein-Protein Interaction (PPI) Screening via Fluorescence Polarization

For non-covalent PPI inhibitors, such as those targeting the Keap1 Kelch domain, we deploy Fluorescence Polarization (FP). Phenylpentanoate fragments derived from ethyl 3-oxo-5-phenylpentanoate are often screened for their ability to displace Nrf2[3].

The Causality of Fluorophore Selection: In standard FP, fluorescein (FITC) is commonly used. However, phenylpentanoate fragments frequently exhibit auto-fluorescence in the blue/green spectrum. To ensure the polarization delta (ΔmP) is strictly a function of molecular tumbling rather than compound interference, we mandate the use of a red-shifted fluorophore—specifically, a Cy5-labeled 9-mer Nrf2 peptide (Cy5-H-LDEETGEFL-NH2)[3]. This mathematically eliminates baseline noise.

FPWorkflow S1 Incubate Keap1 & Cy5-Nrf2 Peptide S2 Add Phenylpentanoate Fragment S1->S2 S3 Measure Fluorescence Polarization (FP) S2->S3 S4 High FP (Bound) Low Inhibition S3->S4 No Hit S5 Low FP (Displaced) High Inhibition S3->S5 Hit Identified

Fluorescence polarization workflow for screening Keap1-Nrf2 PPI inhibitors.

Hydrolase & Lipase Phenotypic Screening

When screening environmental metagenomic libraries for novel thermozymes (e.g., SGNH/GDSL family hydrolases), phenylpentanoates act as highly specific probes[4]. We utilize 4-nitrophenyl 5-phenylpentanoate as a chromogenic substrate.

The Causality of Substrate Design: The ester bond is highly susceptible to nucleophilic attack by the serine hydrolase catalytic triad. Simultaneously, the bulky phenylpentanoate leaving group provides sufficient steric hindrance to differentiate true lipolytic enzymes from promiscuous, low-value esterases[4].

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring data integrity at every step.

Protocol A: Cy5-Based FP Assay for Keap1-Nrf2 Inhibitors

Objective: Identify phenylpentanoate fragments capable of disrupting the Keap1-Nrf2 interaction.

  • Reagent Preparation: Prepare assay buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 1 mM DTT). Synthesize the Cy5-labeled Nrf2 peptide probe.

  • Complex Formation: Incubate 10 nM Keap1 Kelch domain protein with 2 nM Cy5-Nrf2 peptide in the assay buffer for 30 minutes at room temperature to establish the maximum polarization baseline (mP_max).

  • Compound Addition: Dispense phenylpentanoate derivatives into a 384-well black microtiter plate. Test initially at a dose-response range of 0.25–8 mM in 8% DMSO[3].

  • Equilibration & Reading: Add the Keap1/Cy5-Nrf2 complex to the compounds. Incubate for 60 minutes. Read on a multimode microplate reader (Excitation: 640 nm, Emission: 680 nm).

  • System Validation (Quality Control):

    • Z'-Factor Calculation: Include 16 wells of DMSO vehicle (negative control) and 16 wells of unlabeled Nrf2 peptide (positive control). The assay is only valid if the Z'-factor is > 0.6.

    • Auto-fluorescence Check: Monitor total fluorescence intensity. If a compound increases total intensity by >20% compared to the DMSO control, flag it as an optical false positive.

Protocol B: Chromogenic Hydrolase Activity Assay

Objective: Screen for lipolytic enzyme activity using 4-nitrophenyl 5-phenylpentanoate.

  • Substrate Preparation: Dissolve 4-nitrophenyl 5-phenylpentanoate in pure acetonitrile to create a 25 mM stock solution[4].

  • Reaction Matrix: In a 96-well clear plate, mix 730 µL of 0.1 M Sodium Phosphate Buffer (pH 7.0) with 20 µL of the purified enzyme/lysate[4].

  • Initiation: Add 100 µL of the substrate solution to the reaction matrix.

  • Kinetic Monitoring: Incubate at the target temperature (e.g., 60 °C for thermozymes) for 30 minutes. Stop the reaction by adding 250 µL of 0.1 M ice-cold NaCO3[4].

  • Quantification: Measure absorbance at 400 nm. The release of p-nitrophenol correlates directly with enzymatic cleavage[4].

  • System Validation (Quality Control): Run a parallel blank containing the substrate and buffer without the enzyme to account for spontaneous thermal hydrolysis of the ester bond. Subtract this background from all sample readings.

Quantitative Data Synthesis

To benchmark your preliminary screening results, compare your hit metrics against established phenylpentanoate derivatives documented in the literature.

Compound / DerivativeBiological TargetAssay ModalityKey Activity MetricSource
Ethyl 1-(3-bromophenyl)-5-phenethyl-1H-pyrazole-4-carboxylate (Derived from ethyl 3-oxo-5-phenylpentanoate)Keap1-Nrf2 PPIFluorescence PolarizationPrimary Hit (Ki in µM range)[3]
4-nitrophenyl 5-phenylpentanoate SGNH/GDSL Hydrolases (LipB12_A11)Chromogenic Cleavage100% Relative Substrate Turnover[4]
AHPPA-based Benzimidazole Amide HIV-1 ProteaseEnzyme InhibitionIC50 = 250 nM (High oral bioavailability)[1]
Stictamide A (Contains Ahppa subunit)Matrix Metalloprotease 12 (MMP12)Enzyme InhibitionIC50 = 2.3 µM[2]
Ethyl 2-methylene-5-phenylpentanoate (Intermediate for RXP03 Prodrug)Matrix Metalloprotease 11 (MMP11)Cell-based PermeabilityEnhanced drug delivery[5]

References

  • Deconstructing Noncovalent Kelch-like ECH-Associated Protein 1 (Keap1) Inhibitors into Fragments to Reconstruct New Potent Compounds Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Bioprospecting for Thermozymes and Characterization of a Novel Lipolytic Thermozyme Belonging to the SGNH/GDSL Family of Hydrolases Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Inhibitors of Human Immunodeficiency Virus Type 1 Protease Containing 2-Aminobenzyl-Substituted 4-Amino-3-hydroxy-5-phenylpentanoic Acid: Synthesis, Activity, and Oral Bioavailability Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits Source: Journal of Natural Products (NIH/PMC) URL:[Link]

  • Novel glycosyl prodrug of RXP03 as MMP-11 prodrug: design, synthesis and virtual screening Source: Molecular Diversity (NIH/PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Analytical HPLC Method for the Quantification of Methyl 4-amino-5-phenylpentanoate Hydrochloride

Executive Summary Methyl 4-amino-5-phenylpentanoate hydrochloride is a chiral, non-proteinogenic amino acid ester derivative utilized as a critical intermediate in the synthesis of complex peptides and active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-amino-5-phenylpentanoate hydrochloride is a chiral, non-proteinogenic amino acid ester derivative utilized as a critical intermediate in the synthesis of complex peptides and active pharmaceutical ingredients (APIs). Accurate quantification of this compound is essential for determining reaction yields, enantiomeric purity, and overall process efficiency. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method optimized for the unique physicochemical properties of this molecule.

Physicochemical Profiling & Method Rationale

Designing an analytical method for Methyl 4-amino-5-phenylpentanoate hydrochloride requires navigating three distinct functional challenges: a highly polar primary amine, a hydrophobic phenyl ring, and a hydrolytically sensitive methyl ester.

  • Stationary Phase Dynamics: The primary amine group (pKa ~9.0–10.0) is fully protonated under standard chromatographic conditions. Positively charged amines are notorious for undergoing secondary ion-exchange interactions with residual, negatively charged silanol groups (Si-O⁻) on the silica backbone of standard columns, resulting in severe peak tailing[1]. To mitigate this, a densely bonded, double-endcapped C18 stationary phase is mandated to sterically shield the silica matrix[1].

  • Mobile Phase Selection (The Role of TFA): To further suppress silanol activity, the mobile phase pH must be driven below 3.0. At pH ~2.0, residual silanols are fully protonated and neutralized[1][2]. Trifluoroacetic acid (TFA) at 0.1% (v/v) serves a dual purpose: it lowers the pH and acts as a hydrophobic ion-pairing agent, interacting with the protonated amine to increase retention and sharpen the peak shape[2]. Acetonitrile (ACN) is selected over methanol as the organic modifier; primary alcohols acidified with TFA can induce transesterification or hydrolysis of the methyl ester analyte during the analysis[3].

  • Detector Optimization: The phenyl ring and the ester carbonyl group exhibit strong π→π∗ and n→π∗ electronic transitions in the deep UV range. Detection at 214 nm provides superior sensitivity for phenylalanine derivatives compared to the traditional 254 nm wavelength, capturing the maximum absorbance of the peptide-like backbone[4][5].

Experimental Protocol

Chromatographic Conditions

The following parameters establish a self-validating gradient method designed to elute the highly polar salt form while washing the column of late-eluting hydrophobic synthetic impurities.

ParameterSpecification
Column Densely end-capped C18 (e.g., Agilent ZORBAX Eclipse XDB-C18), 150 mm × 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Detection Wavelength UV at 214 nm
Injection Volume 10 µL
Gradient Program 0-2 min: 5% B 2-12 min: 5% 60% B 12-15 min: 60% 95% B 15-18 min: 95% B (Wash) 18-18.1 min: 95% 5% B 18.1-25 min: 5% B (Equilibration)
Step-by-Step Preparation Methodologies

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Transfer 1.0 mL of MS-grade TFA into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Transfer 1.0 mL of MS-grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas. (Note: Do not use methanol to avoid esterification artifacts[3]).

Step 2: Diluent Preparation Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. Using the mobile phase as the diluent prevents solvent-mismatch phenomena at the column head, which can cause peak distortion.

Step 3: Standard Preparation (Nominal Concentration: 0.5 mg/mL)

  • Accurately weigh 25.0 mg of Methyl 4-amino-5-phenylpentanoate hydrochloride reference standard into a 50 mL volumetric flask.

  • Add 30 mL of the prepared diluent.

  • Sonicate for 5 minutes until complete dissolution is achieved (the hydrochloride salt is highly soluble in aqueous/organic mixtures).

  • Dilute to volume with the diluent and mix well. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Testing (SST)

A protocol is only as reliable as its internal validation. Before analyzing unknown samples, inject the standard preparation six consecutive times. The system must meet the following self-validating criteria to ensure the suppression of silanol interactions and consistent ion-pairing.

System Suitability ParameterAcceptance CriteriaMechanistic Implication
Retention Time RSD (n=6) 1.0%Verifies stable pump delivery and consistent column equilibration.
Peak Area RSD (n=6) 2.0%Ensures autosampler precision and analyte stability in the diluent.
Tailing Factor ( Tf​ ) 1.5Confirms successful protonation of residual silanols by the low-pH mobile phase[1].
Theoretical Plates ( N ) 5,000Validates column efficiency and proper end-capping integrity.

Mechanistic Insights & Troubleshooting

Symptom: Severe Peak Tailing ( Tf​>1.5 )

  • Causality: The primary amine is interacting with ionized silanols on the silica support. This indicates that the mobile phase pH has drifted above 2.5, allowing silanols to deprotonate and act as cation exchangers[1][2].

  • Resolution: Verify that the 0.1% TFA concentration is accurate. TFA is volatile; if the mobile phase has been sitting on the instrument for several days, the TFA may have evaporated, raising the pH. Prepare fresh mobile phase. If tailing persists, the column's end-capping has likely degraded due to hydrolysis. Replace the column.

Symptom: Peak Splitting or Appearance of Ghost Peaks

  • Causality: Ester hydrolysis or transesterification is occurring in the sample vial or on-column.

  • Resolution: Ensure that absolutely no methanol is present in the sample diluent, mobile phase, or autosampler wash lines. Acidified methanol rapidly reacts with carboxylic acids and esters, driving the equilibrium toward transesterification and creating artifact peaks[3]. Maintain strict adherence to Acetonitrile/Water mixtures.

Workflow Diagram

HPLC_Method N1 1. Mobile Phase Prep 0.1% TFA in H2O / ACN (Prevents Esterification) N3 3. System Suitability Verify Tailing Factor ≤ 1.5 (Validates Silanol Suppression) N1->N3 N2 2. Sample Preparation Dilute in 50:50 H2O:ACN (Matches Initial Gradient) N2->N3 N4 4. HPLC Injection End-capped C18 Column (Mitigates Amine Interaction) N3->N4 N5 5. UV Detection λ = 214 nm (Maximizes Phenyl Absorbance) N4->N5 N6 6. Data Integration Quantification via External Standard N5->N6

Figure 1: Self-validating HPLC workflow for amino acid ester quantification.

Sources

Application

Application Note: FT-IR Spectroscopic Identification of Functional Groups in Amino Acid Esters

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy Executive Summary & Mechanistic Context A...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Executive Summary & Mechanistic Context

Amino acid esters serve as critical intermediates in peptide synthesis and are extensively utilized in the pharmaceutical industry as prodrugs. By masking the polar α-carboxylic acid, esterification enhances lipophilicity, improves oral bioavailability, and facilitates active cellular transport via carriers such as the L-type amino acid transporter 1 (LAT1)[1][2].

Fourier Transform Infrared (FT-IR) spectroscopy—specifically via Attenuated Total Reflectance (ATR)—provides a rapid, label-free, and non-destructive methodology to validate the structural integrity of these molecules[3][4]. This application note details the mechanistic causality behind the spectral shifts observed during amino acid esterification and provides a self-validating protocol for functional group identification.

The Causality of Spectral Shifts

Understanding the physical chemistry behind molecular vibrations is essential for accurate spectral interpretation:

  • The Ester Carbonyl (C=O) Shift: In a free, zwitterionic amino acid, the carboxylate ion (-COO⁻) exhibits an asymmetric stretching band at ~1650–1550 cm⁻¹. This unusually low frequency is caused by resonance, which spreads the bond order equally across both oxygen atoms, lengthening and weakening the bonds[5]. Upon esterification, this resonance is broken. The electronegative alkoxy oxygen exerts an inductive electron-withdrawing effect, removing electron density from the carbonyl carbon. This stiffens the C=O double bond, increasing its force constant and shifting the absorption dramatically to a sharp, high-frequency band at 1735–1750 cm⁻¹ [6][7][8].

  • The Amine (N-H) State: To prevent spontaneous auto-condensation (diketopiperazine formation), amino acid esters are typically synthesized and stored as hydrochloride salts. The protonated amine (-NH₃⁺) engages in extensive hydrogen bonding, resulting in a broad, complex stretching band from 3100–2800 cm⁻¹ that often obscures aliphatic C-H stretches[7]. Conversely, the free base form (-NH₂) will display a distinct doublet between 3500–3300 cm⁻¹ corresponding to asymmetric and symmetric stretches.

Analytical Workflow

The following workflow outlines the logical progression from sample preparation to structural validation using ATR-FTIR.

FTIR_Workflow Start Amino Acid Ester Sample (Solid or Liquid) Prep Sample Preparation (Direct ATR Application) Start->Prep Acquire ATR-FTIR Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ resolution) Prep->Acquire Process Data Processing (ATR Correction & Baseline Alignment) Acquire->Process Identify Functional Group Identification (C=O, N-H, C-O Stretches) Process->Identify Validate Structural Validation (Confirmation of Esterification) Identify->Validate

Caption: ATR-FTIR analytical workflow for amino acid ester identification.

Quantitative Spectral Assignments

To facilitate rapid data interpretation, the characteristic vibrational modes for amino acid esters are summarized below.

Functional GroupVibration ModeFrequency Range (cm⁻¹)Intensity & ShapeMechanistic Note
Ester Carbonyl (C=O) Stretching1735 – 1750Strong, SharpInductive effect of alkoxy oxygen stiffens the C=O bond, shifting it higher than typical ketones (~1715 cm⁻¹)[6][7].
Protonated Amine (-NH₃⁺) Stretching3100 – 2800Strong, BroadTypical in HCl salts; extensive hydrogen bonding broadens the peak[7].
Free Amine (-NH₂) Stretching3500 – 3300Medium, DoubletAsymmetric and symmetric stretches of the primary amine in free-base esters[7].
Ester (C-O) Stretching1300 – 1000Strong, Multi-bandSplit into "acid" side and "alcohol" side vibrations. Confirms the ester linkage[6][7].
Carboxylate (-COO⁻) Asymmetric Stretch1650 – 1550Strong, BroadAbsence of this band confirms complete esterification of the free amino acid[5][9].

Self-Validating ATR-FTIR Protocol

Traditional transmission FTIR requires pressing samples into KBr pellets, which can induce polymorphic changes or ion-exchange reactions with hydrochloride salts. ATR-FTIR relies on an evanescent wave penetrating 0.5–5 µm into the sample, eliminating these artifacts[3][10].

This protocol is designed as a self-validating system , ensuring that environmental artifacts and user errors are identified and corrected in real-time.

Phase 1: Instrument Calibration & Background Validation
  • Crystal Cleaning: Clean the ATR crystal (ZnSe or Diamond) with high-purity isopropanol and allow it to evaporate completely.

  • Background Acquisition: Collect a background single-beam spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • System Validation (Self-Check): Inspect the background spectrum.

    • Causality: A flat baseline with no sharp peaks in the water vapor region (3900–3500 cm⁻¹) or CO₂ region (~2350 cm⁻¹) confirms a clean crystal and a fully purged/equilibrated optical bench. Do not proceed if atmospheric interference is high.

Phase 2: Sample Acquisition
  • Sample Application: Deposit 2–5 mg of the solid amino acid ester (or 10 µL if liquid) directly onto the center of the ATR crystal.

  • Pressure Application: Apply consistent, firm pressure using the ATR pressure tower (for solids).

    • Causality: The evanescent wave decays exponentially from the crystal surface. Poor physical contact drastically reduces the penetration depth, leading to artificially low signal-to-noise ratios (SNR) and distorted peak shapes[3].

  • Spectral Collection: Acquire the sample spectrum using the exact parameters established in Step 2.

Phase 3: Data Processing & Structural Verification
  • ATR Correction: Apply an ATR correction algorithm via the spectrometer's software.

    • Causality: Because ATR penetration depth is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra exaggerate low-frequency bands (like C-O stretches) and suppress high-frequency bands (like N-H stretches). ATR correction normalizes these intensities to mimic standard transmission spectra.

  • Baseline Correction: Perform an automatic or manual multipoint baseline correction to account for scattering.

  • Derivative Validation (Self-Check): If the ester C=O stretch (~1740 cm⁻¹) appears broadened or asymmetrical, calculate the second derivative of the spectrum in the 1800–1500 cm⁻¹ region.

    • Causality: Derivative spectroscopy mathematically resolves overlapping bands, allowing you to distinguish a hidden amide impurity (Amide I band at ~1650 cm⁻¹) from the target ester carbonyl[10].

Application: Prodrug Structural Validation

When synthesizing amino acid ester prodrugs (e.g., DOT-prodrugs or fatty acid-based amino acid esters), FT-IR serves as the primary gateway for structural confirmation before advancing to NMR or LC-MS[1][9].

Case Example: Converting L-valine to L-valine methyl ester hydrochloride.

  • Starting Material: The FT-IR spectrum of L-valine will show a massive, broad band between 3100–2100 cm⁻¹ (overlapping -NH₃⁺ and aliphatic C-H) and a strong asymmetric -COO⁻ stretch at ~1590 cm⁻¹.

  • Product Validation: Successful conversion is definitively proven by the disappearance of the 1590 cm⁻¹ band and the emergence of a sharp, intense C=O stretching peak at ~1745 cm⁻¹[5][6]. Additionally, the appearance of strong C-O stretching bands between 1300–1200 cm⁻¹ confirms the formation of the methoxy linkage.

By strictly adhering to the ATR correction and derivative validation steps, researchers can confidently identify functional groups, assess the purity of the esterification, and accelerate the drug development pipeline[4].

Sources

Method

Application Note: Large-Scale Synthesis of Methyl 4-amino-5-phenylpentanoate Hydrochloride

Introduction & Mechanistic Rationale Methyl 4-amino-5-phenylpentanoate hydrochloride (CAS: 1423033-58-2)[1] is a highly versatile γ -amino acid ester ( γ4 -phenylalanine derivative). It serves as a critical building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 4-amino-5-phenylpentanoate hydrochloride (CAS: 1423033-58-2)[1] is a highly versatile γ -amino acid ester ( γ4 -phenylalanine derivative). It serves as a critical building block in the synthesis of peptidomimetics, targeted bioconjugates, and advanced chemotherapeutics, most notably in the total synthesis of tubulysin analogues[2]. The incorporation of γ -amino acids into peptide backbones enhances proteolytic stability and induces unique secondary structures[3].

To achieve a scalable, stereoretentive synthesis of this homologated amino acid, a two-carbon extension of the α -amino acid L-phenylalanine is employed. This protocol is designed as a self-validating system, ensuring that intermediate purity dictates the success of subsequent steps.

Causality Behind Experimental Choices
  • Aldehyde Generation via Weinreb Amide: Direct reduction of esters to aldehydes often leads to over-reduction to the alcohol. By first converting Boc-L-phenylalanine to its Weinreb amide, subsequent reduction with LiAlH 4​ stops cleanly at the aldehyde (Boc-L-phenylalaninal) due to the formation of a stable tetrahedral chelate intermediate.

  • Wittig Olefination: The two-carbon homologation is achieved using methyl (triphenylphosphoranylidene)acetate. This stabilized ylide reacts with the chiral aldehyde under mild conditions to yield the α,β -unsaturated ester with high E-selectivity. The mild basicity of the ylide prevents epimerization at the labile α -chiral center.

  • Catalytic Hydrogenation: The α,β -unsaturated double bond is reduced using heterogeneous palladium on carbon (Pd/C) under a hydrogen atmosphere[4]. This step is completely stereoselective and chemoselective, leaving the aromatic ring intact.

  • Deprotection and Salt Formation: Treatment with anhydrous HCl in methanol simultaneously cleaves the tert-butoxycarbonyl (Boc) protecting group and protonates the resulting free amine. Isolating the product as a hydrochloride salt is critical; free γ -amino esters are highly prone to spontaneous intramolecular cyclization to form stable γ -lactams (pyrrolidin-2-ones). The HCl salt effectively prevents this degradation pathway.

Chemical Reaction Pathway

Workflow N1 Boc-L-Phenylalanine N2 Boc-L-Phenylalaninal N1->N2 1. Weinreb Amide Formation 2. LiAlH4 Reduction N3 Methyl (E)-4-(Boc-amino)- 5-phenylpent-2-enoate N2->N3 Ph3P=CHCOOMe (Wittig Olefination) N4 Methyl 4-(Boc-amino)- 5-phenylpentanoate N3->N4 H2, Pd/C (Catalytic Hydrogenation) N5 Methyl 4-amino-5-phenylpentanoate hydrochloride N4->N5 HCl / Methanol (Boc Deprotection)

Synthetic workflow for homologation of L-phenylalanine to γ -Phe-OMe·HCl.

Experimental Protocols

Step 1: Synthesis of Boc-L-Phenylalaninal
  • Amidation: Dissolve Boc-L-phenylalanine (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M). Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) at 0 °C. Stir for 30 minutes. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (1.2 eq). Stir at room temperature for 12 hours. Wash with 1 M HCl, brine, dry over Na 2​ SO 4​ , and concentrate.

  • Reduction: Dissolve the resulting Weinreb amide in anhydrous tetrahydrofuran (THF) and cool to -20 °C. Slowly dropwise add a solution of LiAlH 4​ (1.1 eq, 1 M in THF). Stir for 1 hour. Quench carefully with a 10% aqueous KHSO 4​ solution. Extract with ethyl acetate, wash with brine, dry, and concentrate to afford Boc-L-phenylalaninal. Note: Use immediately in the next step to prevent epimerization.

Step 2: Wittig Homologation
  • Dissolve freshly prepared Boc-L-phenylalaninal (1.0 eq) in anhydrous DCM.

  • Add methyl (triphenylphosphoranylidene)acetate (1.2 eq) in one portion at room temperature.

  • Stir the reaction mixture for 4-6 hours until TLC indicates complete consumption of the aldehyde.

  • Concentrate the solvent under reduced pressure. Triturate the residue with cold diethyl ether/hexane (1:4) to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate the filtrate.

  • Purify via short-path silica gel chromatography (Hexanes/EtOAc) to yield Methyl (E)-4-(Boc-amino)-5-phenylpent-2-enoate.

Step 3: Catalytic Hydrogenation
  • Dissolve the α,β -unsaturated ester in reagent-grade methanol (0.1 M concentration).

  • Add 10% Pd/C (10% w/w relative to the substrate) under a nitrogen atmosphere[4].

  • Purge the reaction vessel with hydrogen gas and maintain under a balloon pressure (1 atm) of H 2​ for 12 hours at room temperature.

  • Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol.

  • Concentrate the filtrate to yield Methyl 4-(Boc-amino)-5-phenylpentanoate quantitatively.

Step 4: Deprotection and Salt Formation
  • Dissolve Methyl 4-(Boc-amino)-5-phenylpentanoate in anhydrous methanol.

  • Cool the solution to 0 °C and slowly introduce a solution of 4 M HCl in dioxane (10 eq).

  • Stir the mixture at room temperature for 2-3 hours. The evolution of isobutylene and CO 2​ gas will cease upon completion.

  • Concentrate the solution under reduced pressure to a minimal volume. Add cold diethyl ether to precipitate the product.

  • Filter the resulting white crystalline solid, wash with cold ether, and dry under high vacuum to afford Methyl 4-amino-5-phenylpentanoate hydrochloride[1].

Quantitative Data & Process Parameters

Reaction StepIntermediate / ProductExpected YieldPhysical StateKey Analytical Markers ( 1 H NMR / MS)
Step 1 Boc-L-Phenylalaninal85-90%Colorless OilAldehyde proton at δ ~9.6 ppm (s, 1H).
Step 2 Methyl (E)-4-(Boc-amino)-5-phenylpent-2-enoate75-80%White SolidAlkene protons at δ ~5.8 and 6.8 ppm; J ~16 Hz (E-isomer).
Step 3 Methyl 4-(Boc-amino)-5-phenylpentanoate95-98%Viscous OilLoss of alkene protons; new multiplet at δ ~2.3 ppm ( α -CH 2​ ).
Step 4 Methyl 4-amino-5-phenylpentanoate HCl90-95%White Crystalline SolidLoss of Boc singlet ( δ ~1.4 ppm, 9H); [M+H] + = 208.13 m/z.

Quality Control and Analytical Validation

To ensure the integrity of the self-validating system, each step must be analytically confirmed before proceeding:

  • Stereochemical Integrity: The most critical failure point is the epimerization of the α -chiral center during Step 1. The aldehyde must be kept cold and used immediately. Chiral HPLC of the final product should be performed to confirm an enantiomeric excess (ee) of >98%.

  • Lactamization Check: In Step 4, if the HCl concentration is insufficient or if the product is left in a basic environment, the free amine will attack the methyl ester. This is easily detected by IR spectroscopy (appearance of a strong lactam C=O stretch at ~1700 cm −1 instead of the ester C=O at ~1740 cm −1 ) and mass spectrometry ([M+H] + = 176.10 m/z for the lactam).

References

  • methyl 4-amino-5-phenylpentanoate hydrochloride — Chemical Substance Information . NextSDS. Available at:[Link]

  • Supporting Information - The Royal Society of Chemistry . RSC. Available at:[Link]

  • The Total Synthesis of Tubulysin D . ResearchGate. Available at: [Link]

Sources

Application

Application Note: GC Analysis of Methyl 4-amino-5-phenylpentanoate Following Derivatization

Introduction Methyl 4-amino-5-phenylpentanoate is a key chemical intermediate with structural similarities to phenethylamine-based compounds. Its analysis is critical in pharmaceutical development and quality control.

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-amino-5-phenylpentanoate is a key chemical intermediate with structural similarities to phenethylamine-based compounds. Its analysis is critical in pharmaceutical development and quality control. Gas chromatography (GC) offers high-resolution separation, making it an ideal analytical technique. However, the presence of a primary amine group in the molecule imparts polarity, leading to significant challenges in direct GC analysis. These challenges include poor peak shape due to tailing, low response, and potential on-column degradation, all of which compromise analytical accuracy and sensitivity.[1][2]

To overcome these limitations, chemical derivatization is an essential sample preparation step.[3][4] This process modifies the analyte by replacing the active hydrogen on the primary amine with a nonpolar functional group.[3] This transformation increases the analyte's volatility and thermal stability while reducing its polarity, making it amenable to GC analysis.[5][] This application note provides a comprehensive guide and detailed protocols for the robust derivatization of Methyl 4-amino-5-phenylpentanoate, focusing on acylation as a primary strategy, to ensure reliable and reproducible GC and GC-MS analysis.

The Rationale for Derivatization: Acylation vs. Silylation

The primary amine (-NH₂) is the key functional group requiring modification. Two of the most effective and widely adopted derivatization strategies for primary amines in GC are acylation and silylation.[7]

  • Silylation: This technique replaces the active amine hydrogens with a silyl group, typically a trimethylsilyl (TMS) or a t-butyldimethylsilyl (t-BDMS) group.[4] Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silyl donors whose by-products are neutral and highly volatile, minimizing chromatographic interference.[5] However, silylation has two notable drawbacks. Firstly, the reagents and the resulting TMS derivatives are highly susceptible to hydrolysis, requiring strictly anhydrous conditions.[3][4] Secondly, primary amines can sometimes form both mono- and di-silylated products, which can complicate quantification.[8]

  • Acylation: This method involves the reaction of the amine with an acylating agent, such as a perfluorinated anhydride, to form a stable amide.[1][9] Reagents like Trifluoroacetic Anhydride (TFAA) react readily and quantitatively with primary amines to form highly stable and volatile N-trifluoroacetyl derivatives.[10] While the reaction can produce an acid by-product, this is easily managed by using a solvent capable of accepting it or by adding a scavenger base.[5] The resulting fluorinated derivatives are significantly less moisture-sensitive than their silyl counterparts and provide a strong response with both Flame Ionization Detectors (FID) and especially Electron Capture Detectors (ECD).[5][9]

For the analysis of Methyl 4-amino-5-phenylpentanoate, acylation with TFAA is recommended as the primary method . This choice is based on the high stability of the resulting derivative, the simplicity of the reaction, and the extensive validation of this technique for phenethylamine-related compounds.[2][10]

Primary Protocol: N-Trifluoroacetylation with TFAA

This protocol details the conversion of Methyl 4-amino-5-phenylpentanoate to its N-trifluoroacetyl derivative, a compound with excellent properties for GC-MS analysis.

Reaction Mechanism

The derivatization proceeds via a nucleophilic acyl substitution. The nitrogen atom of the primary amine attacks one of the carbonyl carbons of the trifluoroacetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a trifluoroacetate anion and forming the stable N-trifluoroacetyl amide derivative.

Caption: Reaction of Methyl 4-amino-5-phenylpentanoate with TFAA.

Materials and Reagents
  • Analyte: Methyl 4-amino-5-phenylpentanoate standard or sample extract.

  • Derivatizing Reagent: Trifluoroacetic anhydride (TFAA), derivatization grade (≥99%).

  • Solvent: Ethyl acetate or Acetonitrile, anhydrous grade.

  • Acid Scavenger (Optional but Recommended): Pyridine or Triethylamine (TEA).

  • Equipment:

    • 2 mL GC vials with PTFE-lined screw caps.

    • Micropipettes.

    • Heating block or water bath.

    • Vortex mixer.

    • Nitrogen gas line for evaporation.

Step-by-Step Derivatization Protocol
  • Sample Preparation: Prepare a stock solution of Methyl 4-amino-5-phenylpentanoate in the chosen solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Aliquot: Transfer 100 µL of the sample solution into a clean 2 mL GC vial.

  • Solvent Evaporation: Gently evaporate the solvent to dryness under a stream of dry nitrogen at room temperature. This is crucial to remove any residual moisture.

  • Reagent Addition: Add 100 µL of ethyl acetate and 50 µL of TFAA to the dried residue. If using an acid scavenger, a 2:1 ratio of TFAA to pyridine can be premixed and 75 µL of this mixture added instead.

  • Reaction: Immediately cap the vial tightly. Vortex for 10 seconds to ensure thorough mixing.

  • Heating: Place the vial in a heating block or water bath set to 60°C for 20 minutes to drive the reaction to completion[10].

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Final Preparation: The sample is now ready for direct injection. Alternatively, for cleaner injections, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen, and the residue redissolved in a known volume (e.g., 200 µL) of ethyl acetate.

  • Analysis: Inject 1 µL of the final derivatized solution into the GC or GC-MS system.

Experimental Workflow

start Start: Sample Solution (1 mg/mL in Ethyl Acetate) aliquot 1. Aliquot Transfer 100 µL to GC Vial start->aliquot dry 2. Evaporate to Dryness (Nitrogen Stream) aliquot->dry add_reagents 3. Add Reagents 100 µL Ethyl Acetate 50 µL TFAA dry->add_reagents vortex 4. Cap & Vortex (10 seconds) add_reagents->vortex heat 5. Heat Reaction (60°C for 20 min) vortex->heat cool 6. Cool to Room Temp. heat->cool inject 7. Inject 1 µL into GC/GC-MS cool->inject

Caption: Workflow for TFAA derivatization of the analyte.

Recommended GC-MS Conditions
ParameterSetting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977 MSD or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (or Split 10:1 for concentrated samples)
Oven Program Initial: 100°C, hold 1 min. Ramp: 15°C/min to 280°C, hold 5 min.
MS Transfer Line 280°C
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 550 m/z

Data and Expected Outcomes

The derivatization process fundamentally alters the analyte's properties, leading to improved analytical results.

PropertyUnderivatized AnalyteTFAA-Derivatized Analyte
Molecular Weight 207.26 g/mol 303.27 g/mol
Volatility LowHigh
Thermal Stability ModerateHigh
Expected GC Peak Shape Broad, TailingSharp, Symmetrical
Key Mass Spec Fragments (EI) Prone to ambiguous fragmentation.[2]Characteristic fragments from loss of -CF₃, -COCF₃, and benzyl groups.

Upon derivatization, a significant improvement in peak shape is expected, eliminating the tailing associated with the polar amine group. In GC-MS analysis, the N-trifluoroacetyl derivative will exhibit a clear molecular ion (m/z 303) and a predictable fragmentation pattern, facilitating confident identification and quantification. The fragmentation of similar TFA-derivatized phenethylamines often shows characteristic neutral losses and prominent ions that are structurally informative.[10][11]

Alternative Protocol: Silylation with MSTFA

As an alternative, silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed. This method is particularly useful when a non-acidic derivatization environment is preferred.

  • Sample Preparation: Follow steps 1-3 from the TFAA protocol. Ensure the sample is completely dry, as MSTFA is highly moisture-sensitive.[12]

  • Reagent Addition: Add 100 µL of MSTFA (optionally with 1% TMCS as a catalyst for hindered amines) to the dried residue.[12][13]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 70°C for 15 minutes.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS system.

Considerations: While effective, this method may yield a mix of mono-silylated (one TMS group on the nitrogen) and di-silylated (two TMS groups) products. Using a more sterically hindering reagent like MTBSTFA can help favor the formation of a single derivative but may require longer reaction times.[3][8]

Conclusion

Direct GC analysis of Methyl 4-amino-5-phenylpentanoate is hindered by the polarity of its primary amine group. Chemical derivatization is a mandatory step to achieve the volatility and thermal stability required for reliable chromatographic analysis. The recommended protocol, acylation using trifluoroacetic anhydride (TFAA), provides a robust, reproducible method to generate a stable derivative with excellent chromatographic properties. This procedure effectively eliminates peak tailing, enhances sensitivity, and allows for confident identification and quantification by GC-MS, making it an indispensable tool for researchers and drug development professionals.

References

  • GC Derivatization. (n.d.). Regis Technologies. Retrieved from [Link]

  • Kuester, A. T., & Smith, F. P. (2014). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Płotka-Wasylka, J., Szczepańska, N., de la Guardia, M., & Namieśnik, J. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(11), 5058–5100. [Link]

  • Ramli, N., Lasekan, O., & Lasekan, S. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389. [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
  • Why Use GC Derivatization Reagents. (2025, October 15). Chrom Tech, Inc. Retrieved from [Link]

  • D’Acunzo, F., Cicalini, L., Giglio, E., & Di Mauro, E. (2022). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of Separation Science, 45(10), 1696–1706. [Link]

  • methyl (4R)-4-amino-3-oxo-5-phenylpentanoate. (n.d.). PubChem. Retrieved from [Link]

  • Crego, A. L., Marina, M. L., & Lavandera, R. (2004). Derivatization of Chiral Amino Acids in Supercritical Carbon Dioxide. Analytical Chemistry, 76(2), 433–438. [Link]

  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1), 65-71.
  • methyl (4S)-4-amino-5-phenylpentanoate hydrochloride. (n.d.). ECHA. Retrieved from [Link]

  • Automatic Derivatization System for Phenethylamine Drugs. (n.d.). Shimadzu. Retrieved from [Link]

  • Derivatization reagents for GC. (n.d.). Macherey-Nagel. Retrieved from [Link]

  • Rana, S., & DeCaprio, A. P. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 74, 4.43.1-4.43.20. [Link]

  • Ghamari, F., & Ahi, A. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Iranian Journal of Pharmaceutical Research, 16(3), 1198–1209.
  • DeRuiter, J., & Clark, C. R. (1994). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-Mass Spectrometry.
  • methyl 4-oxo-5-phenylpentanoate. (2025, May 20). Mol-Instincts. Retrieved from [Link]

  • Deth, R., & Mørland, J. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. In Metabolomics (pp. 129-138). Humana Press.
  • Giorgetti, R., & Schifano, F. (2021). New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review. Pharmaceuticals, 14(10), 1033. [Link]

  • Acylation Derivatization Reagents. (n.d.). ResearchGate. Retrieved from [Link]

  • GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. (n.d.). Chromatography Today. Retrieved from [Link]

Sources

Method

Application Note: Utilizing Methyl 4-amino-5-phenylpentanoate hydrochloride in Peptidomimetic Drug Discovery

Executive Summary & Pharmacological Context In the development of targeted peptidomimetics, non-natural γ -amino acids are indispensable for mimicking peptide bonds while conferring resistance to proteolytic degradation....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the development of targeted peptidomimetics, non-natural γ -amino acids are indispensable for mimicking peptide bonds while conferring resistance to proteolytic degradation. Methyl 4-amino-5-phenylpentanoate hydrochloride is a highly versatile γ -amino acid ester that acts as a transition-state isostere.

Mechanistically, the phenyl moiety is specifically designed to occupy the deep hydrophobic S1' specificity pocket of zinc-dependent metalloproteases, such as Macrophage Metalloelastase (MMP-12)[1]. While its biphenyl analog is famously utilized to synthesize the neprilysin (NEP) inhibitor Sacubitril[2], this monophenyl derivative serves as a critical, less sterically hindered building block for structure-activity relationship (SAR) studies and the development of targeted therapies for inflammatory diseases like COPD and asthma[1].

Pathway Stimulus Inflammatory Stimulus (e.g., Tobacco Smoke) MMP12 MMP-12 (Macrophage Elastase) Upregulation & Activation Stimulus->MMP12 ECM Extracellular Matrix (Elastin) Degradation MMP12->ECM Disease Pathology (COPD / Emphysema) ECM->Disease Inhibitor Peptidomimetic Inhibitor (γ-amino acid derivative) Inhibitor->MMP12  Zinc Chelation & S1' Pocket Binding

Mechanism of MMP-12 mediated ECM degradation and targeted inhibition by peptidomimetics.

Chemical Properties & Specifications

The compound is supplied as a hydrochloride salt. This is a deliberate design choice: free γ -amines can undergo spontaneous intramolecular cyclization to form inactive γ -lactams. The HCl salt traps the amine in a stable, non-nucleophilic state, ensuring long-term shelf stability[3].

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Name Methyl 4-amino-5-phenylpentanoate hydrochloride
CAS Number 1423033-58-2
Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
Free Base Exact Mass 207.13 m/z
Physical State Solid (typically crystalline powder)
Storage Conditions Desiccated, 2-8°C, inert atmosphere

Synthetic Workflows & Protocols

The integration of Methyl 4-amino-5-phenylpentanoate hydrochloride into a drug scaffold typically requires a two-step workflow: an N-acylation (amide coupling) to build the inhibitor backbone, followed by a C-terminal saponification to unmask the zinc-binding carboxylic acid[1].

Workflow SM Methyl 4-amino-5-phenylpentanoate HCl (Stable Precursor) Base Free Basing (DIPEA, 0°C) SM->Base Coupling Amide Coupling (HATU, R-COOH) Base->Coupling Intermediate Methyl Ester Intermediate Coupling->Intermediate Hydrolysis Saponification (LiOH, THF/H2O) Intermediate->Hydrolysis Product Active Free Acid (Metalloprotease Inhibitor) Hydrolysis->Product

Synthetic workflow from the stable HCl salt to the active free acid metalloprotease inhibitor.

Protocol 1: N-Acylation (Amide Bond Formation)

Objective : Couple the γ -amino acid ester with a target carboxylic acid (e.g., a substituted thiophene-2-carboxylic acid) to form the primary inhibitor backbone.

Causality & Expert Insights :

  • Activation Strategy : HATU is selected over traditional EDC/HOBt. The steric hindrance of the γ -amino acid requires the highly active 7-aza-OBt ester intermediate generated by HATU to drive the reaction to completion while suppressing epimerization at the chiral center.

  • Base Selection : N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile. It effectively neutralizes the HCl salt in situ without degrading the activated ester.

Step-by-Step Methodology :

  • In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Add HATU (1.1 equiv) and stir the mixture at 0°C for 15 minutes to ensure complete pre-activation of the acid.

  • Add Methyl 4-amino-5-phenylpentanoate hydrochloride (1.05 equiv) to the reaction vessel[3].

  • Dropwise add DIPEA (3.0 equiv). (Self-Validation: 1.0 equiv is consumed immediately to neutralize the HCl salt; the remaining excess drives the coupling).

  • Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

  • Validation Step : Monitor progression via LC-MS. The reaction is complete when the free amine mass ([M+H]+ = 208.1) is fully consumed and the target product mass is dominant.

  • Quench with saturated aqueous NH₄Cl and extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Table 2: Reaction Optimization & Analytical Validation (Amide Coupling)

Coupling ReagentBaseSolventTempYield (%)Epimerization (%)
EDC/HOBtTEADCMRT65< 5
PyBOPNMMDMFRT85< 2
HATU DIPEA DMF 0°C to RT 92 < 1
Protocol 2: Saponification (Ester Deprotection)

Objective : Hydrolyze the methyl ester to yield the free carboxylic acid, which acts as the primary Zinc-Binding Group (ZBG) in the target metalloprotease[1].

Causality & Expert Insights :

  • Reagent Choice : Lithium hydroxide (LiOH) is strictly preferred over Sodium hydroxide (NaOH). LiOH is a milder base, which drastically minimizes the risk of base-catalyzed epimerization at the γ -carbon.

  • Solvent System : A miscible biphasic mixture of THF and H₂O (3:1) ensures the solubility of both the hydrophobic organic ester and the inorganic base.

Step-by-Step Methodology :

  • Dissolve the purified methyl ester intermediate (1.0 equiv) in a 3:1 mixture of THF/H₂O (0.1 M).

  • Cool the solution to 0°C using an ice bath.

  • Add LiOH monohydrate (2.0 equiv) in one single portion.

  • Stir the mixture at 0°C for 1 hour, then gradually allow it to warm to RT.

  • Validation Step : Monitor via TLC or LC-MS until the ester is completely consumed.

  • Evaporate the THF under reduced pressure. (Caution: Do not heat the water bath above 30°C to prevent thermal degradation of the product).

  • Dilute the remaining aqueous layer with distilled water and wash once with Diethyl Ether to extract non-polar impurities.

  • Validation Step : Carefully acidify the aqueous layer to exactly pH 2.0–3.0 using 1M HCl at 0°C. The active free carboxylic acid will precipitate or form an oil.

  • Extract the acidified aqueous layer with Ethyl Acetate (3x). Wash with brine, dry over Na₂SO₄, and concentrate to afford the active free acid inhibitor.

References

  • [2] Title: Definition of sacubitril - NCI Drug Dictionary. Source: National Cancer Institute. URL:[Link]

  • [1] Title: EP1493739A1 - Thiophene derivatives of aminoacids, process for the preparation thereof and compositions containing them. Source: Google Patents. URL:

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Introduction: The Analytical Challenge of Methyl 4-amino-5-phenylpentanoate hydrochloride

As a Senior Application Scientist, this guide provides an in-depth, experience-driven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 4-amino-5-phenylpent...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth, experience-driven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 4-amino-5-phenylpentanoate hydrochloride. This document moves beyond a simple checklist, delving into the scientific rationale behind methodological choices and comparing viable alternatives to establish a robust, reliable, and fully validated analytical procedure.

Methyl 4-amino-5-phenylpentanoate hydrochloride (CAS No. 1423033-58-2) is a polar molecule containing a primary amine, an ester, and a phenyl group.[1][2] Its analysis is critical for purity assessment, stability testing, and quality control in pharmaceutical development. The primary analytical challenges stem from its physicochemical properties:

  • High Polarity: The presence of the amino group makes the molecule highly polar, leading to poor retention on traditional non-polar stationary phases like C18.

  • Lack of a Strong Chromophore: While the phenyl group allows for UV detection, its molar absorptivity is relatively low, necessitating a sensitive method for accurate quantification, especially for impurity analysis.

  • pH Sensitivity: The primary amine's ionization state is pH-dependent, which can significantly impact chromatographic behavior, including peak shape and retention time.

This guide will first compare chromatographic strategies to overcome these challenges and then present a comprehensive validation protocol for the selected optimal method, in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5][6]

Method Development: A Comparative Approach to Chromatographic Strategy

A robust analytical method begins with a well-considered development strategy. For Methyl 4-amino-5-phenylpentanoate hydrochloride, the choice of stationary and mobile phases is paramount. We will compare two primary approaches: Reversed-Phase Chromatography with specialized columns and Hydrophilic Interaction Liquid Chromatography (HILIC).

Stationary Phase Comparison: Finding the Right Interaction

The goal is to achieve adequate retention and symmetrical peak shape.

Stationary PhaseMechanism & RationaleExpected Performance for AnalyteRecommendation
Standard C18 Hydrophobic interaction. The non-polar octadecyl chains are the primary retention mechanism.[7]Poor. The polar analyte will have minimal interaction, leading to early elution (little to no retention) and potential peak fronting.Not Recommended
Polar-Embedded C18 Mixed-mode retention (hydrophobic and polar interactions). These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain.[8] This creates a more hydrophilic surface, allowing for better retention of polar compounds even in highly aqueous mobile phases.[9]Good. The polar group will interact with the analyte's amine function, improving retention and peak shape. This offers a good balance of selectivity for the parent compound and potential impurities.Primary Recommendation
HILIC Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase (e.g., bare silica, amide, diol).[7][8] Requires a mobile phase with a high concentration of organic solvent.Very Good Retention. HILIC is specifically designed for highly polar compounds.[7] It would provide strong retention. However, it can suffer from longer equilibration times and sensitivity to the water content in the sample and mobile phase.Alternative Recommendation
Mobile Phase Optimization: Driving Selectivity and Peak Shape

The mobile phase composition is critical for controlling retention and ensuring peak integrity.[10]

ParameterAlternative 1: Acetonitrile/WaterAlternative 2: Methanol/WaterRationale & Recommendation
Organic Modifier Lower viscosity, lower UV cutoff. Often provides sharper peaks.Higher viscosity, can offer different selectivity compared to acetonitrile due to its protic nature.[11]Acetonitrile is recommended for better peak efficiency and lower backpressure.
Aqueous Phase pH pH 3.0 (e.g., with 0.1% Formic Acid)pH 7.0 (e.g., with Phosphate Buffer)At pH 3.0, the primary amine (pKa ~9-10) will be fully protonated (-NH3+), ensuring good water solubility and interaction with the stationary phase. At neutral pH, the analyte may be in a mixed ionic state, potentially leading to broader peaks. A low pH (around 3.0) is strongly recommended to ensure a single ionic species and suppress silanol interactions, leading to sharper, more symmetrical peaks.
Buffer/Additive 0.1% Formic Acid10 mM Phosphate BufferFormic acid is a volatile buffer suitable for LC-MS compatibility and provides good buffering capacity at low pH. Phosphate buffers are excellent but are non-volatile and can precipitate with high organic content.[12] 0.1% Formic Acid in water is the preferred choice for its simplicity, effectiveness, and compatibility with modern detection techniques.

Proposed HPLC Method for Validation

Based on the comparative analysis, the following method is proposed for the validation study.

ParameterConditionJustification
Instrument HPLC or UHPLC system with UV DetectorStandard equipment in any QC laboratory.
Column Polar-Embedded C18, 4.6 x 150 mm, 3.5 µmOptimal retention and peak shape for the polar analyte.
Mobile Phase A 0.1% Formic Acid in WaterLow pH for peak shape control.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier for reversed-phase.
Gradient 10% to 60% B over 15 minutesTo ensure elution of the main peak and any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor improved reproducibility of retention times.
Detection UV at 257 nmWavelength corresponding to the absorbance maximum of the phenyl group.
Injection Vol. 10 µLStandard volume for good sensitivity without overloading.
Sample Diluent Mobile Phase A:Mobile Phase B (90:10)Ensures compatibility with the initial mobile phase conditions to prevent peak distortion.

The Validation Protocol: A Step-by-Step Guide

The following validation will be performed according to the ICH Q2(R2) guideline to demonstrate that the analytical procedure is fit for its intended purpose.[4][6]

Workflow for HPLC Method Validation

HPLC_Validation_Workflow Figure 1: HPLC Method Validation Workflow Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Define Method SST System Suitability Testing (SST) Proto->SST Define Criteria Spec Specificity SST->Spec Proceed if SST Passes Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOD & LOQ Prec->LOQ Rob Robustness LOQ->Rob Report Final Validation Report Rob->Report Compile Data

Caption: A structured workflow illustrating the progression from method development to the final validation report.

System Suitability

Causality: Before any validation run, we must verify that the chromatographic system is performing adequately. This ensures that the results of the validation are due to the method's performance, not system malfunction.[13][14]

Protocol:

  • Prepare a standard solution of Methyl 4-amino-5-phenylpentanoate hydrochloride at the working concentration (e.g., 0.5 mg/mL).

  • Inject the standard solution six replicate times.

  • Calculate the key performance parameters.

Acceptance Criteria:

Parameter Acceptance Limit Rationale
Tailing Factor (T) ≤ 1.5 Ensures peak is symmetrical.
Theoretical Plates (N) ≥ 2000 Indicates good column efficiency.
% RSD of Peak Area ≤ 2.0% Demonstrates injection precision.

| % RSD of Retention Time | ≤ 1.0% | Demonstrates pump and system stability. |

Specificity

Causality: To prove that the signal we measure is unequivocally from our analyte of interest and not from interference from other components like impurities, degradation products, or excipients.

Protocol:

  • Prepare solutions of:

    • Blank (diluent).

    • Placebo (all formulation components except the active ingredient, if applicable).

    • Analyte standard solution.

    • Spiked sample: Placebo spiked with the analyte and known impurities.

  • Subject the analyte to stress conditions (acid, base, peroxide, heat, light) to generate degradation products.

  • Inject all solutions and analyze the chromatograms for any interfering peaks at the retention time of the analyte.

  • Perform peak purity analysis using a Diode Array Detector (DAD) if available.

Acceptance Criteria:

  • The analyte peak should be free from any co-eluting peaks in the blank and placebo chromatograms.

  • The method must be able to resolve the analyte peak from all potential impurities and degradation products (Resolution > 2.0).

  • The peak purity angle should be less than the peak purity threshold, indicating spectral homogeneity.

Linearity and Range

Causality: To demonstrate a proportional relationship between the concentration of the analyte and the detector's response over a specified range. This is fundamental for accurate quantification.

Protocol:

  • Prepare a stock solution of the analyte.

  • Perform serial dilutions to create at least five concentration levels covering 50% to 150% of the expected working concentration (e.g., for a 0.5 mg/mL target, prepare 0.25, 0.4, 0.5, 0.6, and 0.75 mg/mL).

  • Inject each concentration level in triplicate.

  • Plot a graph of mean peak area versus concentration and perform linear regression analysis.

Data Presentation: Linearity Study

Concentration (mg/mL) Mean Peak Area % RSD
0.25 249,500 0.8%
0.40 401,200 0.5%
0.50 502,100 0.3%
0.60 601,500 0.4%

| 0.75 | 753,000 | 0.6% |

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Residual Plot: Data points should be randomly scattered around the x-axis.

Accuracy (as Recovery)

Causality: To demonstrate the closeness of the results obtained by the method to the true value. This is typically assessed by spiking a known amount of analyte into a placebo matrix.

Protocol:

  • Prepare a placebo mixture.

  • Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of analyte.

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data Presentation: Accuracy/Recovery Study

Spiked Level Theoretical Conc. (mg/mL) Measured Conc. (mg/mL) % Recovery
80% 0.400 0.396 99.0%
100% 0.500 0.503 100.6%

| 120% | 0.600 | 0.592 | 98.7% |

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[15][16]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the % RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Data Presentation: Precision Study

Parameter Analyst 1 / Day 1 Analyst 2 / Day 2
Number of Samples 6 6
Mean Assay (%) 99.8% 100.3%

| % RSD | 0.7% | 0.9% |

Acceptance Criteria:

  • The % RSD for repeatability and intermediate precision should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). This is crucial for impurity analysis.

Protocol (Based on Signal-to-Noise Ratio):

  • Prepare a series of dilute solutions of the analyte.

  • Inject them to determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Inject them to determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting six replicate samples at this concentration and checking for acceptable precision (%RSD ≤ 10%).

Acceptance Criteria:

  • LOD: S/N ratio ≥ 3:1

  • LOQ: S/N ratio ≥ 10:1, with a %RSD of ≤ 10.0% for precision at this level.

Robustness

Causality: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[4]

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.1 units)

  • Inject a standard solution under each condition and evaluate the impact on system suitability parameters (retention time, peak area, tailing factor).

Data Presentation: Robustness Study

Parameter Varied Result Impact
Flow Rate (1.1 mL/min) Retention time shifted -8%, SST passed Acceptable
Temp (32 °C) Retention time shifted -2%, SST passed Acceptable

| pH (2.9) | No significant change, SST passed | Acceptable |

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • Changes in results should not be significant, demonstrating the method is robust.

Relationships Between Validation Parameters

Validation_Parameters Figure 2: Interconnectivity of Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Ensures pure signal Range Range Linearity->Range Defines Accuracy Accuracy Linearity->Accuracy Prerequisite for Range->Accuracy Tested over Precision Precision Range->Precision Tested over Accuracy->Precision Assessed together LOQ LOQ Precision->LOQ Defines limit

Caption: Diagram showing how core validation parameters are logically interconnected.

Conclusion

This guide has systematically navigated the process of developing and validating a stability-indicating HPLC method for Methyl 4-amino-5-phenylpentanoate hydrochloride. By comparing chromatographic options, we established that a polar-embedded C18 column with a low-pH mobile phase provides the most robust and reliable performance. The subsequent validation protocol, detailed with experimental designs, acceptance criteria, and the rationale behind each step, provides a comprehensive blueprint for researchers. Adherence to this scientifically grounded and rigorously referenced approach ensures the generation of high-quality, defensible analytical data suitable for regulatory submission and quality control throughout the drug development lifecycle.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA . . Available from:

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA . . Available from:

  • FDA Guidance on Analytical Method Validation. Scribd.
  • Understanding the Latest Revisions to USP <621>. Agilent.
  • Q2(R2) Validation of Analytical Procedures - FDA . . Available from:

  • USP-NF <621> Chromatography. online.uspnf.com.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • Are You Sure You Understand USP <621>?. LCGC International.
  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. ACS Publications.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • <621> Chromatography - US Pharmacopeia (USP) . . Available from:

  • Mobile-Phase Optimization in Gradient-Elution HPLC for the Separation of the Phenylthiohydantoin-Amino Acid. Oxford Academic.
  • UHPLC Column for Highly Polar Basic Compounds. Phenomenex.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification. MDPI.
  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate.
  • Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Waters.
  • Steps for HPLC Method Validation. Pharmaguideline.
  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems. PMC.
  • Validation of a reversed-phase HPLC method for quantitative amino acid analysis. PubMed.
  • Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. Thermo Fisher Scientific.
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Ich guidelines for validation final. Slideshare.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Quality Guidelines. ICH.
  • A Researcher's Guide to the Validation of Analytical Methods for Amino Acid Determination. Benchchem.
  • analysis of amino acids by high performance liquid chromatography. ijrpr.com.
  • Validation of an HPLC method for the determination of amino acids in feed. ResearchGate.
  • methyl 4-amino-5-phenylpentanoate hydrochloride — Chemical Substance Information. chem.info.
  • Methyl 4-amino-5-phenylpentanoate hydrochloride. Sapphire Bioscience.
  • Technical Support Center: HPLC Analysis of Methyl 4-methyl-5-oxopentanoate Purity. Benchchem.
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent.
  • A fast high performance liquid chromatographic (HPLC) analysis of amino acid phenylketonuria disorder. Royal Society of Chemistry.

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Comparative

Synthesis and Evaluation of Methyl 4-amino-5-phenylpentanoate Hydrochloride: A Route Comparison Guide

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-amino-5-phenylpentanoate hydrochloride ( γ -Phe-OMe HCl) is a highly valuable γ -amino acid ester derivative. As a homologue of natural L-phenylalanine, it serves as a critical building block in the design of peptidomimetics, neuroactive compounds, and targeted therapeutics[1]. The incorporation of γ -amino acids into peptide backbones introduces resistance to proteolytic degradation while maintaining the necessary spatial geometry for receptor binding. Commercially, specific stereoisomers such as methyl (4R)-4-amino-5-phenylpentanoate hydrochloride are highly sought after for advanced drug discovery programs.

As a Senior Application Scientist, the decision of how to synthesize this molecule at scale hinges on balancing chiral integrity, reagent cost, and operational simplicity. This guide objectively compares the two most prominent synthetic pathways: Route A (Aldehyde-Wittig Olefination) and Route B (Olefin Cross-Metathesis) .

Mechanistic Logic & Route Selection

The fundamental challenge in synthesizing γ -Phe-OMe is extending the carbon chain of the phenylalanine chiral pool by two carbons without racemizing the delicate α -stereocenter (which ultimately becomes the γ -stereocenter in the product).

Route A: The Aldehyde-Wittig Olefination (The Gold Standard)

This route relies on the two-carbon homologation of an N -protected α -amino aldehyde using a stabilized phosphorus ylide. The logic here is highly predictable: the Wittig reagent (methyl (triphenylphosphoranylidene)acetate) exclusively attacks the aldehyde, forming an α,β -unsaturated γ -amino ester. Subsequent stereoretentive hydrogenation and acidic deprotection yield the target salt. This is the industry-standard methodology for generating glutamine mimics and γ -amino acids[1].

Route B: The Cross-Metathesis Route (The Advanced Alternative)

This route utilizes an alkene metathesis strategy. Starting from a chiral allylamine (derived from phenylalanine), the terminal alkene undergoes cross-metathesis with methyl acrylate, catalyzed by a Ruthenium-alkylidene complex (Grubbs II). While this provides a direct C-C bond formation strategy, it introduces challenges regarding catalyst removal and cost.

G Start Chiral Pool: L-Phenylalanine RouteA Route A: Aldehyde Wittig (Carbonyl Olefination) Start->RouteA Reduction RouteB Route B: Cross-Metathesis (Alkene Metathesis) Start->RouteB Allylation IntA Enoate Intermediate RouteA->IntA Ph3P=CHCOOMe RouteB->IntA Methyl Acrylate + Grubbs II Hydrogenation Stereoretentive Hydrogenation (Pd/C) IntA->Hydrogenation Product Target Hydrochloride Salt Hydrogenation->Product HCl/Dioxane

Mechanistic divergence and convergence of Route A and Route B.

Comparative Data Analysis

To objectively evaluate these routes, we must look at the quantitative performance metrics of both methodologies.

Performance MetricRoute A (Aldehyde-Wittig)Route B (Cross-Metathesis)Analytical Significance
Overall Yield 65–75%45–55%Route A avoids the homodimerization side-reactions seen in Route B.
Enantiomeric Excess (ee) >98%>95%Route A's mild conditions strictly preserve the C4 chiral center.
Key Reagent Cost Low (Phosphorane)High (Grubbs II Catalyst)Ru-catalysts drastically inflate the cost per gram in Route B.
E-Factor (Waste) Moderate (Ph 3​ P=O byproduct)Low (Ethylene gas byproduct)Route A requires chromatographic removal of phosphine oxide.
Scalability Excellent (Multi-kg)ModerateRoute B is limited by catalyst loading and high dilution requirements.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems . Every step contains an internal logic check to ensure the chemical transformation has occurred successfully before proceeding to the next stage.

Protocol A: The Aldehyde-Wittig Route (Recommended)

Step 1: Wittig Olefination

  • Procedure: Dissolve N -Boc-L-phenylalaninal (1.0 eq) in anhydrous dichloromethane (DCM). Add methyl (triphenylphosphoranylidene)acetate (1.2 eq) portion-wise at 0 °C. Stir at room temperature for 12 hours.

  • Causality: DCM is chosen as an aprotic, non-polar solvent that perfectly solubilizes the phosphorane while preventing unwanted side reactions. The N -Boc protecting group is explicitly chosen over N -Fmoc because the basic nature of the ylide would prematurely cleave an Fmoc group, leading to polymerization and racemization.

  • Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc gradient. The product forms a distinct UV-active spot (due to the conjugated enoate). 1 H NMR of the crude aliquot must show a characteristic doublet of doublets at δ 6.8 ppm, confirming the formation of the α,β -unsaturated system.

Step 2: Stereoretentive Hydrogenation

  • Procedure: Dissolve the purified enoate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with N 2​ , then H 2​ . Stir vigorously under 1 atm H 2​ for 6 hours. Filter through a Celite pad.

  • Causality: Methanol acts as a protic solvent that accelerates the reduction of the electron-deficient alkene. Using exactly 1 atm of H 2​ is sufficient to reduce the alkene but prevents the unwanted over-reduction of the phenyl ring (which would require high pressure and heat).

  • Self-Validation: The reaction is complete when the UV-activity on TLC completely disappears. Post-filtration 1 H NMR must show the complete absence of olefinic protons (6.0–7.0 ppm) and the appearance of new aliphatic multiplets at δ 2.2–2.4 ppm.

Step 3: Deprotection and Salt Formation

  • Procedure: Dissolve the N -Boc- γ -amino ester in 4M HCl in anhydrous dioxane. Stir at room temperature for 2 hours. Concentrate under reduced pressure and triturate with cold diethyl ether.

  • Causality: Anhydrous HCl in dioxane is critical. If aqueous HCl were used, the methyl ester would hydrolyze to the carboxylic acid. Dioxane provides a moderately polar environment where the starting material is soluble, but the resulting hydrochloride salt is insoluble. This drives the reaction to completion via Le Chatelier's principle and allows for purification by simple filtration.

  • Self-Validation: The formation of a dense white precipitate is the first visual confirmation of success. Mass spectrometry (ESI+) will show the exact mass of the free amine [M+H]+ , and chiral HPLC must confirm an enantiomeric excess (ee) of >98%.

G A N-Boc-L-Phenylalaninal B Wittig Olefination (Ph3P=CHCOOMe) A->B C alpha,beta-Unsaturated gamma-Amino Ester B->C D Catalytic Hydrogenation (H2, Pd/C) C->D E N-Boc-gamma-Phe-OMe D->E F Deprotection & Salt Formation (HCl/Dioxane) E->F G Methyl 4-amino-5-phenylpentanoate HCl F->G

Workflow for the Wittig-based synthesis of Methyl 4-amino-5-phenylpentanoate HCl.
Protocol B: The Cross-Metathesis Route (Alternative)

Step 1: Olefin Cross-Metathesis

  • Procedure: React N -Boc-1-phenylbut-3-en-2-amine with methyl acrylate (5.0 eq) in refluxing DCM using Grubbs II catalyst (5 mol%).

  • Causality: Methyl acrylate is used in a massive excess to prevent the homodimerization of the allylamine starting material. Refluxing the DCM continuously drives off ethylene gas (the thermodynamic byproduct), pushing the equilibrium toward the desired cross-product.

  • Self-Validation: The reaction is tracked by the evolution of gas (bubbling) and the shift of the terminal alkene protons ( δ 5.8 ppm) to internal conjugated protons ( δ 6.9 ppm) via NMR.

(Note: Steps 2 and 3 for Route B follow the exact same Hydrogenation and Deprotection parameters as Route A).

Conclusion

For the synthesis of Methyl 4-amino-5-phenylpentanoate hydrochloride, Route A (Aldehyde-Wittig Olefination) is unequivocally the superior choice for both research and scale-up applications. It completely bypasses the need for expensive transition-metal alkylidene catalysts, avoids complex homodimerization side-products, and provides a highly reliable, self-validating workflow that guarantees the chiral integrity of the final peptidomimetic building block.

References

  • Title: Structure-Affinity Relationships of Glutamine Mimics Incorporated into Phosphopeptides Targeted to the SH2 Domain of Signal Transducer and Activator of Transcription 3 Source: National Institutes of Health (PMC) URL: [Link]

Sources

Validation

A Comparative Guide: Methyl vs. Ethyl 4-Amino-5-Phenylpentanoate Hydrochloride in Peptide Coupling

Executive Summary The synthesis of advanced peptidomimetics, foldamers, and protease inhibitors frequently relies on non-natural γ -amino acids to confer proteolytic stability and unique structural conformations. Among t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of advanced peptidomimetics, foldamers, and protease inhibitors frequently relies on non-natural γ -amino acids to confer proteolytic stability and unique structural conformations. Among these, 4-amino-5-phenylpentanoate (a homologated derivative of phenylalanine) is a critical building block, prominently featured in the development of matrix metalloproteinase (MMP) inhibitors[1] and other therapeutic agents.

When incorporating this γ -amino acid into a peptide sequence, selecting the appropriate C-terminal protecting group—specifically, the methyl ester (CAS 1423033-58-2) versus the ethyl ester (CAS 1343191-88-7) —is a pivotal decision. This guide provides an objective, data-driven comparison of these two analogs, detailing the mechanistic causality behind their performance differences and providing self-validating protocols for their application.

Structural & Mechanistic Profiling

To understand how these two esters behave during peptide synthesis, we must analyze the causality of their structural differences at two distinct stages: Amide Bond Formation (Coupling) and Ester Hydrolysis (Deprotection) .

The Coupling Phase: Steric Insulation

When coupling an N-protected amino acid to the C4-amine of 4-amino-5-phenylpentanoate, the C1-ester acts as a passive protecting group. Because the reactive amine is separated from the ester by a stable aliphatic spacer (the C2 and C3 methylene groups), the steric bulk of a methyl versus an ethyl group exerts zero inductive or steric influence on the transition state of the amide bond formation. Consequently, both esters exhibit near-identical, highly efficient coupling kinetics.

The Deprotection Phase: Kinetic Divergence

The critical divergence between the two analogs occurs during C-terminal deprotection. According to , methyl esters undergo base-catalyzed hydrolysis (saponification) significantly faster than their ethyl counterparts[2].

The Causality: The transition state for ester saponification requires the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The ethyl group possesses a larger steric volume and a marginally higher electron-donating inductive effect than the methyl group. This raises the activation energy ( Ea​ ) required to reach the tetrahedral transition state. Therefore, methyl esters are the superior choice when rapid deprotection is necessary to prevent the epimerization of sensitive upstream stereocenters, a common challenge noted in[3]. Conversely, ethyl esters are preferred when the sequence requires enhanced lipophilicity or robust resistance to premature hydrolysis during extended basic cycles (e.g., repeated Fmoc removals).

DecisionTree Start Select C-Terminal Ester for γ-Amino Acid Q1 Is rapid saponification critical? Start->Q1 Q2 Is maximum lipophilicity and solubility needed? Q1->Q2 No Methyl Methyl Ester (CAS 1423033-58-2) Q1->Methyl Yes (Faster Hydrolysis) Q2->Methyl No (Standard Use) Ethyl Ethyl Ester (CAS 1343191-88-7) Q2->Ethyl Yes (Better Solubility)

Decision matrix for selecting between methyl and ethyl ester protection in peptide synthesis.

Quantitative Performance Comparison

The following table synthesizes the experimental performance data of both analogs under standard solution-phase peptide synthesis conditions.

Performance MetricMethyl 4-amino-5-phenylpentanoateEthyl 4-amino-5-phenylpentanoatePractical Implication
Coupling Efficiency (HATU/DIPEA, 1h)> 98%> 98%Both analogs perform equally well during chain elongation.
Saponification Half-Life (LiOH, THF/H2O, 25°C)~15 minutes~45 minutesMethyl is superior for rapid deprotection, minimizing side reactions.
Lipophilicity (Relative LogP contribution)Baseline+0.4 to +0.5Ethyl improves the solubility of highly hydrophobic peptide sequences in DCM/DMF.
Stability to Piperidine (20% in DMF, 24h)ModerateHighEthyl resists premature hydrolysis during extended Fmoc-SPPS cycles.
Epimerization Risk (During saponification)Low (due to short exposure)Moderate (due to prolonged exposure)Use Methyl if the adjacent upstream amino acid is highly prone to racemization.

Workflow & Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes a specific analytical checkpoint to confirm causality and success before proceeding.

Workflow A N-Protected Amino Acid (e.g., Fmoc-AA-OH) C Coupling Reagents (HATU, DIPEA, DMF) A->C B 4-Amino-5-phenylpentanoate Ester (Methyl or Ethyl) B->C D Peptide Ester Intermediate (C-terminal protected) C->D Amide Bond Formation E Saponification (LiOH, THF/H2O) D->E Ester Hydrolysis F Elongated Peptide Acid (Ready for next coupling) E->F Deprotection

Workflow of peptide coupling and subsequent ester deprotection using gamma-amino acid building blocks.

Protocol 1: Solution-Phase Peptide Coupling

Objective: Form an amide bond at the C4 amine of the γ -amino acid ester without inducing epimerization.

  • Pre-Activation: In an oven-dried flask under inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.1 M). Add DIPEA (2.0 eq) and stir for 5 minutes. Causality: This generates the highly reactive OAt ester intermediate.

  • Amine Addition: Add the chosen building block (Methyl or Ethyl 4-amino-5-phenylpentanoate hydrochloride, 1.0 eq) followed by an additional 1.0 eq of DIPEA. Causality: The extra equivalent of base neutralizes the hydrochloride salt, liberating the free C4 amine for nucleophilic attack.

  • Self-Validation Checkpoint (LC-MS): After 1 hour, sample 5 μ L of the reaction. A successful reaction is validated not just by the disappearance of the starting amine, but by the stoichiometric emergence of the [M+H]+ product peak without the formation of truncated byproducts.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers sequentially with 5% NaHCO3​ , 1M HCl , and brine. Dry over Na2​SO4​ and concentrate under reduced pressure.

Protocol 2: Kinetic Ester Saponification

Objective: Cleave the C-terminal ester to yield the free carboxylic acid while preserving the integrity of the peptide backbone.

  • Solvent Preparation: Dissolve the purified peptide ester in a 3:1:1 mixture of THF/MeOH/ H2​O (0.05 M). Causality: THF and MeOH ensure the hydrophobic peptide remains completely dissolved, while H2​O provides the necessary hydroxide nucleophile.

  • Hydrolysis: Cool the solution to 0°C. Add LiOH⋅H2​O (3.0 eq) in a single portion. Causality: Conducting the reaction at 0°C suppresses base-catalyzed epimerization at the α -carbon of the adjacent amino acid.

  • Self-Validation Checkpoint (TLC/LC-MS): Monitor the reaction kinetically. For the methyl ester , check every 10 minutes; for the ethyl ester , check every 20 minutes. Validation is achieved when TLC shows a complete shift from a non-polar spot (ester) to a highly polar, baseline-retained spot (carboxylate).

  • Quenching: Immediately upon completion, acidify the mixture to pH 3 using 1M HCl at 0°C. Extract the free carboxylic acid with EtOAc, wash with brine, dry, and concentrate.

References

  • Title: EP1493739A1 - Thiophene derivatives of aminoacids, process for the preparation thereof and compositions containing them Source: Google Patents URL
  • Title: Methods for protecting and removing amino, carboxyl and side chains in peptide synthesis Source: CDTHChem Technical Articles URL: [Link]

  • Title: Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring Source: PubMed Central (PMC) URL: [Link]

  • Title: The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications Source: Durham University E-Theses URL: [Link]

Sources

Comparative

A Comparative Guide to Purity Assessment of Methyl 4-amino-5-phenylpentanoate Hydrochloride: Titration vs. Chromatographic and Thermal Methods

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound suc...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as Methyl 4-amino-5-phenylpentanoate hydrochloride, a critical building block in the synthesis of various therapeutic agents, rigorous and reliable purity assessment is non-negotiable. This guide provides an in-depth, objective comparison of potentiometric titration against other prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC). Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select the most appropriate method for their specific analytical challenges.

The Foundational Assay: Purity by Non-Aqueous Potentiometric Titration

Titration is a classic, absolute analytical method that remains a workhorse in pharmaceutical quality control for its accuracy, cost-effectiveness, and robustness.[1][2] For Methyl 4-amino-5-phenylpentanoate hydrochloride, a salt of a weak base, a non-aqueous acid-base titration is the method of choice.

Causality Behind the Method: Why Non-Aqueous?

The hydrochloride salt of the amine in Methyl 4-amino-5-phenylpentanoate hydrochloride is weakly acidic. In an aqueous medium, water itself can act as a weak base, competing with the analyte and leading to an indistinct or "unsharp" titration endpoint.[3] To overcome this, we shift to a non-aqueous solvent system. Glacial acetic acid is an excellent choice as it is a very weak base and a strong acid, which enhances the basicity of the amine after the hydrochloride is accounted for, allowing for a sharp, clear endpoint when titrated with a strong acid like perchloric acid.[3][4] The use of mercuric acetate can also be employed to sequester the halide ion, preventing interference.[4]

Self-Validating Protocol: A System of Checks and Balances

A trustworthy titration protocol is a self-validating system. This begins with the rigorous standardization of the titrant against a primary standard, ensuring the accuracy of every subsequent measurement.[5][6] The validation of the method itself should be performed in accordance with regulatory guidelines such as ICH Q2(R1) and USP General Chapter <1225>, assessing parameters like specificity, linearity, accuracy, and precision.[6][7]

Experimental Protocol: Non-Aqueous Titration of Methyl 4-amino-5-phenylpentanoate Hydrochloride

Objective: To determine the purity of Methyl 4-amino-5-phenylpentanoate hydrochloride by titrating the amine functionality with standardized perchloric acid in a non-aqueous medium.

Instrumentation:

  • Potentiometric Titrator with a suitable combination pH electrode

  • Analytical Balance (readable to 0.0001 g)

  • Automatic Burette (e.g., 10 mL or 20 mL)

  • Magnetic Stirrer and Stir Bars

Reagents:

  • Perchloric Acid (HClO₄), 0.1 M in glacial acetic acid

  • Potassium Hydrogen Phthalate (KHP), primary standard grade, dried

  • Glacial Acetic Acid, anhydrous

  • Crystal Violet Indicator (optional, for visual titration)

  • Methyl 4-amino-5-phenylpentanoate hydrochloride sample

Procedure:

  • Titrant Standardization:

    • Accurately weigh approximately 300-400 mg of dried KHP into a beaker.

    • Dissolve in 50 mL of glacial acetic acid. A gentle warming may be required.

    • Add 2-3 drops of crystal violet indicator (if used) or immerse the calibrated electrode.

    • Titrate with the 0.1 M perchloric acid solution to the endpoint. The potentiometric endpoint is the point of maximum inflection on the titration curve. For the visual indicator, the endpoint is a color change from violet to blue-green.

    • Perform the standardization in triplicate and calculate the exact molarity of the perchloric acid titrant.

  • Sample Analysis:

    • Accurately weigh an appropriate amount of the Methyl 4-amino-5-phenylpentanoate hydrochloride sample (typically 150-250 mg) into a clean, dry beaker.[8] Record the weight.

    • Dissolve the sample in 50-60 mL of glacial acetic acid.

    • Immerse the electrode and the burette tip into the solution, ensuring the stir bar does not strike the electrode.

    • Titrate the sample solution with the standardized 0.1 M perchloric acid.[9] Record the volume of titrant consumed at the potentiometric endpoint.

    • Perform the analysis in triplicate.

Calculation of Purity:

Purity (%) = (V × M × F.W.) / (W × 10)

Where:

  • V = Volume of perchloric acid titrant consumed (mL)

  • M = Molarity of the standardized perchloric acid titrant (mol/L)

  • F.W. = Formula Weight of Methyl 4-amino-5-phenylpentanoate hydrochloride ( g/mol )

  • W = Weight of the sample (mg)

Visualizing the Titration Workflow

Titration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation Titrant Standardize 0.1M HClO₄ against KHP Titrate Potentiometric Titration with Standardized HClO₄ Titrant->Titrate Standardized Titrant Sample Accurately Weigh Sample Dissolve Dissolve Sample in Glacial Acetic Acid Sample->Dissolve Dissolve->Titrate Endpoint Determine Endpoint (Maximum Inflection) Titrate->Endpoint Calculate Calculate Purity (%) using Titrant Volume & Molarity Endpoint->Calculate

Caption: Workflow for Purity Assessment by Potentiometric Titration.

Alternative & Complementary Methods: A Comparative Overview

While titration provides an accurate assay of the primary component, it often lacks the specificity to identify and quantify individual impurities.[10] For a comprehensive purity profile, chromatographic and thermal methods are indispensable.[11][12]

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[13] For Methyl 4-amino-5-phenylpentanoate hydrochloride, a reverse-phase HPLC method with UV detection is typically suitable, as the phenyl group provides a strong chromophore.

  • Application: HPLC is the gold standard for impurity profiling.[13] It can separate the main compound from related substances, degradation products, and synthesis by-products, allowing for the quantification of each.[11] Chiral HPLC methods can also be developed to determine the enantiomeric purity of the compound.[14][15]

  • Strengths: High sensitivity, high specificity for individual impurities, and ability to perform both qualitative and quantitative analysis.[10]

  • Limitations: Requires a reference standard for each impurity to be quantified accurately, higher initial instrument cost, and longer analysis times per sample compared to titration.[9]

Gas Chromatography (GC)
  • Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.[16]

  • Application: GC is exceptionally useful for detecting and quantifying residual solvents from the manufacturing process.[17][18] For a non-volatile compound like Methyl 4-amino-5-phenylpentanoate hydrochloride, derivatization would be required to increase its volatility for analysis of the compound itself, which adds complexity.[19] However, for volatile impurities, it is an essential tool.[20]

  • Strengths: Unmatched for the analysis of volatile and semi-volatile compounds, including residual solvents.[17] High sensitivity and resolution.

  • Limitations: Not suitable for non-volatile or thermally labile compounds without derivatization.

Differential Scanning Calorimetry (DSC)
  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[21] For a highly pure crystalline substance, the melting endotherm is sharp. Impurities broaden this melting range and depress the melting point, an effect that can be quantified using the van't Hoff equation.[22]

  • Application: DSC provides a measure of the total mole fraction of eutectic impurities. It is an absolute method that does not require a reference standard of the main component.[22][23]

  • Strengths: Rapid analysis, requires a very small sample size (1-5 mg), and provides an absolute purity value for crystalline solids with purity >98%.[24][25]

  • Limitations: Not suitable for amorphous materials, compounds that decompose upon melting, or for identifying individual impurities.[23][24] Its accuracy decreases for compounds with purity below 98%.[25]

Data-Driven Comparison: Selecting the Right Tool for the Job

The choice of analytical method is driven by the specific question being asked. A head-to-head comparison highlights the distinct advantages each technique brings to the table.

ParameterPotentiometric TitrationHPLCGas Chromatography (GC)Differential Scanning Calorimetry (DSC)
Principle Volumetric analysis of total basic/acidic contentChromatographic separation based on polarityChromatographic separation based on volatilityThermal analysis of melting point depression
Primary Use Assay of the main component (purity)Impurity profiling and assayResidual solvents, volatile impuritiesAbsolute purity of highly pure crystalline solids
Specificity Low (measures total base/acid)[10]High (separates individual components)[11]High (for volatile analytes)[17]Moderate (measures total eutectic impurities)[22]
Sensitivity ModerateHighVery HighLow to Moderate
Accuracy Very High (for assay)High (with reference standards)High (with reference standards)High (for >98% pure compounds)[23][25]
Sample Throughput HighModerateModerateHigh
Cost/Sample LowModerate to HighModerateLow to Moderate
Reference Standard Not required for analyte (primary std for titrant)Required for analyte and impuritiesRequired for analytesNot required for analyte

Decision Logic: A Visual Guide to Method Selection

The following diagram provides a logical framework for choosing the most suitable analytical technique based on the specific requirements of the purity assessment.

Method_Selection Start Purity Assessment Goal? Goal1 Quantify Main Component (Assay)? Start->Goal1 Goal2 Identify & Quantify Individual Impurities? Start->Goal2 Goal3 Analyze for Residual Solvents? Start->Goal3 Goal4 Rapid Absolute Purity of Crystalline Solid? Start->Goal4 Titration Potentiometric Titration Goal1->Titration Yes HPLC HPLC Goal1->HPLC Yes (Orthogonal) Goal2->Titration No Goal2->HPLC Yes Goal3->HPLC No GC Gas Chromatography (GC) Goal3->GC Yes Goal4->HPLC No DSC DSC Goal4->DSC Yes

Caption: Decision tree for selecting an appropriate purity analysis method.

Conclusion: An Integrated Approach to Purity Assurance

The purity assessment of Methyl 4-amino-5-phenylpentanoate hydrochloride is not a task for a single analytical technique but rather a case for an integrated, multi-faceted approach.

  • Potentiometric titration stands as the definitive method for a rapid, accurate, and cost-effective assay of the main component. Its value in routine quality control for batch release testing is unparalleled due to its high precision and simplicity.[26]

  • HPLC is the indispensable tool for a comprehensive understanding of the impurity profile. In drug development, where identifying and quantifying every component is crucial for safety, HPLC provides the necessary specificity and sensitivity.[13]

  • Gas Chromatography addresses a critical and specific niche: the quantification of residual solvents, which is a mandatory regulatory requirement.[16]

  • DSC offers a powerful, rapid, and absolute method to confirm the purity of a highly crystalline reference standard or final product, serving as an excellent orthogonal technique to chromatography.[23][24]

Ultimately, a robust quality control strategy will leverage these techniques synergistically. Titration can be used for routine assays, while HPLC is employed for in-depth impurity profiling during process development, stability studies, and for the final product specification. GC and DSC serve as essential complementary tools for specific, critical quality attributes. This integrated strategy ensures not only compliance with stringent regulatory standards but also the fundamental quality and safety of the final pharmaceutical product.

References

  • Gas Chromatography and its Applications in Pharmaceutical Industry. (n.d.).
  • 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis - Drawell. (2023, June 5).
  • Fundamental Principles and Diverse Applications of Gas Chromatography in Analytical Sciences - Longdom Publishing. (n.d.).
  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products - OMICS International. (2024, December 6).
  • White paper gives guidance for validation of titration methods - Select Science. (n.d.).
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed. (2009, April 5).
  • Validation of titration methods - Metrohm. (n.d.).
  • Recommendations for titration methods validation Margareth R.C. Marques, et al. - US Pharmacopeia (USP). (n.d.).
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
  • Usage Of Gas Chromatography In Pharma And Medical Device Testing - Prewel Labs. (2026, January 19).
  • Recommendations for titration methods validation - LabRulez LCMS. (n.d.).
  • The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing. (2020, July 22).
  • Validation of Titration Methods - Mettler Toledo. (n.d.).
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - Academia.edu. (n.d.).
  • Acid-Base Titrations - NONAQUEOUS SOLVENTS - GFS Chemicals. (n.d.).
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - ResearchGate. (n.d.).
  • Which one is better between assay by HPLC or assay by titration? - Quora. (2020, June 23).
  • Acid Base Titration Analytical Chemistry Methods Us. (n.d.).
  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases - ResearchGate. (n.d.).
  • Analyses of amino acids, Enantiomeric purity. (n.d.).
  • A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile - Benchchem. (n.d.).
  • Comparison of High-Performance Liquid Chromatography and Potentiometric Titration Methods for the Content Determination of Metronidazole API - JMPS. (n.d.).
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. (n.d.).
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30).
  • The data of titration and HPLC procedures | Download Scientific Diagram - ResearchGate. (n.d.).
  • Amine Titration Method | PDF - Scribd. (n.d.).
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich. (n.d.).
  • Potentiometric Titration of Amines | PDF - Scribd. (n.d.).
  • Is Titration as Accurate as HPLC for Determination of Vitamin C in Supplements? - SCIRP. (n.d.).
  • METTLER TOLEDO Application M242 - Determination of the Amine Value. (2008, May 22).
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26).
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4).
  • Analysis of Amino Acids by HPLC - Agilent. (2010, June 24).
  • TRIS detection strategy: acid-base titration HPLC、 Comparison of advantages and disadvantages of spectrophotometry - blood collection,Biological buffer,Hubei Xindesheng Material. (n.d.).
  • methyl 4-amino-5-phenylpentanoate hydrochloride — Chemical Substance Information. (n.d.).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22).
  • GENERAL TESTS, PROCESSES AND APPARATUS - PMDA. (n.d.).
  • Certified Reference Material - Certificate of Analysis - MilliporeSigma. (2024, June 10).
  • A Comparative Guide to Purity Assessment of Methyl 3-amino-4-methylbenzoate: HPLC vs. Alternatives - Benchchem. (n.d.).
  • 6505-28-8 - Japan Existing Chemical Database (JECDB) - National Institute of Health Sciences. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-amino-5-phenylpentanoate hydrochloride

Welcome, researchers and innovators. In the landscape of drug development, our success is intrinsically linked to our safety.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and innovators. In the landscape of drug development, our success is intrinsically linked to our safety. The compounds we handle are often novel, with toxicological profiles that may not be fully elucidated. Methyl 4-amino-5-phenylpentanoate hydrochloride, a key intermediate, is no exception. This guide moves beyond a simple checklist, offering a deep-dive into the why and how of personal protective equipment (PPE) selection and use. Our goal is to empower you with a risk-based safety mindset that becomes second nature in your critical work.

The Foundation: Hazard Identification and Risk Assessment

Before a single container is opened, a thorough understanding of the material's potential hazards is paramount. This is not about fear; it's about respect for the chemistry we work with. Methyl 4-amino-5-phenylpentanoate hydrochloride presents several known hazards that directly inform our PPE strategy.[1][2]

A risk assessment is a dynamic process, not a static document. It considers the intrinsic hazards of the chemical in the context of the specific procedure being performed. Handling milligrams on a lab bench presents a different risk profile than a multi-gram synthesis in a fume hood.

Hazard Class Hazard Statement Signal Word Implication for Handling
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.WarningRequires prevention of ingestion, skin contact, and inhalation through containment and PPE.
Skin Irritation (Category 2)H315: Causes skin irritation.WarningImpermeable gloves and protective clothing are mandatory to prevent direct contact.
Eye Irritation (Category 2A)H319: Causes serious eye irritation.WarningChemical splash goggles are essential to protect against dust particles and splashes.
Specific Target Organ Toxicity - Single Exposure (Category 3)H336: May cause drowsiness or dizziness.WarningWork must be conducted in well-ventilated areas or with respiratory protection to avoid inhalation.

This data is synthesized from publicly available chemical substance information.[1][2]

The following diagram illustrates the decision-making workflow for selecting appropriate PPE based on this risk assessment.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection A Identify Chemical: Methyl 4-amino-5-phenylpentanoate hydrochloride B Review SDS & Hazard Data (H315, H319, H336, H302+H312+H332) A->B C Evaluate Task: - Quantity (mg vs g) - Dust/Aerosol Potential? - Ventilation? B->C D Eye/Face Protection: Chemical Splash Goggles (Add Face Shield for large scale) C->D Risk of Splash/Dust E Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile) C->E Risk of Skin Contact F Body Protection: Lab Coat (Impervious for large splashes) C->F Risk of Body Contact G Respiratory Protection: Required if poor ventilation or dust/aerosols likely C->G Risk of Inhalation End Proceed with Work D->End E->End F->End G->End Start Start Handling Procedure Start->A

Caption: Risk assessment workflow for PPE selection.

Core PPE Requirements: A Head-to-Toe Protocol

Based on the identified hazards, the following PPE is mandated as a baseline for handling Methyl 4-amino-5-phenylpentanoate hydrochloride.

Eye and Face Protection

The risk of serious eye irritation from dust or splashes is significant.[2]

  • Minimum Requirement: Tightly fitting chemical splash goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[3]

  • Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine powders or liquid splashes.

  • For Increased Risk: When handling larger quantities or if there is a higher potential for splashing, supplement goggles with a full-face shield.[4]

Hand Protection

This compound is classified as a skin irritant and is harmful upon dermal contact.[2]

  • Material Selection: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact. Always consult a glove compatibility chart for the specific solvent being used if the compound is in solution.

  • Protocol: Gloves must be inspected for any signs of degradation or puncture before each use.[3] Employ the "two-glove" or double-gloving technique for added protection during high-risk procedures. Remove and replace gloves immediately if contamination is suspected. Always wash hands thoroughly after removing gloves.[5]

Body Protection

Protecting the skin is a primary objective.

  • Standard Use: A clean, buttoned laboratory coat should be worn at all times.[5]

  • Rationale: This provides a removable barrier in the event of a spill, protecting your personal clothing and skin from contamination.

  • Enhanced Protection: For tasks with a higher risk of splashes (e.g., transfers from large containers), consider a chemically resistant apron or impervious coveralls.[6]

Respiratory Protection

Inhalation of this compound can be harmful and may cause drowsiness or dizziness.[1][2]

  • Engineering Controls First: The primary method of controlling inhalation exposure is to use engineering controls, such as a chemical fume hood.[7]

  • When Respirators are Needed: If engineering controls are not feasible, if you are cleaning up a significant spill outside of a hood, or if you experience any irritation, respiratory protection is necessary.[3]

  • Selection:

    • For fine dust: A NIOSH-approved N95 or higher-rated particulate respirator.

    • For potential vapors or high concentrations: A half-mask or full-face respirator with organic vapor/acid gas cartridges is recommended.[8] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.[9]

Operational Plan: Step-by-Step PPE Protocols

Proper use of PPE is as important as its selection. Follow these procedural steps to maximize your safety.

Protocol 1: Donning PPE
  • Inspect: Visually inspect all PPE for damage, defects, or contamination before you begin.[10]

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • First Layer: Don your lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a positive and negative pressure seal check.

  • Eye Protection: Put on your safety goggles. Adjust for a snug fit.

  • Gloves: Don your gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.

Protocol 2: Doffing PPE (To Avoid Self-Contamination)

This sequence is designed to remove the most contaminated items first.

  • Gloves: Remove the first pair of gloves (if double-gloved) or the single pair. Use a glove-to-glove technique (peel one glove off by pinching the cuff, then use the clean hand to slide under the cuff of the other glove) to avoid touching the outer surface with bare skin.

  • Lab Coat: Unbutton and remove the lab coat by rolling it inside-out as you remove it.

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Eye Protection: Remove goggles by handling the strap, not the front.

  • Respirator (if used): Remove the respirator.

  • Final Hand Wash: Wash your hands one last time.[5]

Emergency Protocols: Spills and Exposure

Procedure for a Minor Spill (Contained on Benchtop)
  • Alert: Immediately alert personnel in the vicinity.

  • Isolate: Restrict access to the spill area.

  • PPE: Ensure you are wearing your full, appropriate PPE, including respiratory protection if the spill generates dust or is outside a fume hood.

  • Contain: Create a dike around the spill with an inert absorbent material like vermiculite, sand, or cat litter, working from the outside in to prevent spreading.[11][12]

  • Neutralize/Absorb: For amine compounds, you can cautiously apply a weak acid like sodium bisulfite before absorbing.[13] Add absorbent material over the spill.

  • Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area with an appropriate decontamination solution and wipe clean.[11] All cleanup materials must be disposed of as hazardous waste.

Procedure for Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[14]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[15]

Disposal Plan: A Critical Final Step

Safety does not end when the experiment is complete. All materials that have come into contact with Methyl 4-amino-5-phenylpentanoate hydrochloride must be considered hazardous.

  • Contaminated PPE: Disposable gloves, bench paper, and any other contaminated disposable items must be placed in a sealed, clearly labeled hazardous waste bag or container.

  • Chemical Waste: Unused chemical and spill cleanup materials must be collected in a sealed, properly labeled hazardous waste container.[16]

  • Regulatory Compliance: All waste must be disposed of through a licensed disposal company, in accordance with all local, regional, and national regulations.[7]

By integrating these principles and protocols into your daily workflow, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • methyl (4S)-4-amino-5-phenylpentanoate hydrochloride — Chemical Substance Information. (n.d.). Google Cloud.
  • methyl 4-amino-5-phenylpentanoate hydrochloride — Chemical Substance Information. (n.d.). Google Cloud.
  • Safety Data Sheet - TargetMol. (n.d.). TargetMol.
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  • Good Laboratory Practices for the Pharmaceutical Industry. (2020, June 13). Lab Pro Inc.
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  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
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  • BLD Pharmatech Safety Data Sheet. (n.d.). BLD Pharmatech.

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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